5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-2-methyl-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYNRNAJJGDULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680571 | |
| Record name | 5-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190380-38-1 | |
| Record name | 5-Amino-2,3-dihydro-2-methyl-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190380-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one, a heterocyclic compound featuring the isoindolinone scaffold. The isoindolinone core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with significant biological activity.[1][2] This document, intended for researchers, chemists, and drug development professionals, consolidates known physicochemical properties, outlines a plausible synthetic route, discusses the compound's chemical reactivity, and explores its potential applications as a versatile building block in modern pharmaceutical research.
Compound Identification and Overview
This compound is a substituted isoindolinone, which is an isomer of the more common indole structure.[1] Its architecture, comprising a bicyclic aromatic lactam with a primary amine substituent, presents multiple points for chemical modification, making it an attractive intermediate for constructing diverse chemical libraries. The presence of both a nucleophilic amino group and a stable lactam ring allows for selective functionalization, enabling its use in the synthesis of more complex molecular targets.
Key Identifiers and Properties
The fundamental properties of the compound are summarized below. These data are compiled from chemical supplier databases and computational sources.
| Property | Value | Source |
| IUPAC Name | 5-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one | - |
| Synonyms | 5-amino-2-methylisoindolin-1-one | [3] |
| CAS Number | 1190380-38-1 | [3][4] |
| Molecular Formula | C₉H₁₀N₂O | [3] |
| Molecular Weight | 162.19 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Purity | Commercially available up to 97% | [3] |
| InChI Key | VNYNRNAJJGDULT-UHFFFAOYSA-N | [3] |
Proposed Synthesis and Purification
While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a logical and efficient pathway can be devised based on established methodologies for isoindolinone synthesis.[5] The proposed route begins with a commercially available, appropriately substituted starting material and proceeds through a series of standard organic transformations.
The causality for this synthetic design is rooted in achieving high yields and selectivity. Starting with 4-nitrophthalimide allows for the early and straightforward installation of the required nitrogen atom at position 2 via reaction with methylamine. The subsequent selective reduction of one imide carbonyl is a known strategy to form the lactam ring of the isoindolinone. Finally, the reduction of the nitro group is a reliable transformation that is typically high-yielding and chemoselective, leaving the lactam intact.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
This protocol is a representative, non-validated procedure. Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of N-Methyl-4-nitrophthalimide
-
To a solution of 4-nitrophthalic anhydride (1.0 eq) in glacial acetic acid, add methylamine (1.1 eq, as a solution in ethanol or water).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-Methyl-4-nitrophthalimide.
Step 2: Synthesis of 5-Nitro-2-methylisoindolin-1-one
-
Suspend N-Methyl-4-nitrophthalimide (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Cool the suspension to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise, maintaining the temperature below 10°C. The choice of NaBH₄ is critical as it provides a milder, more selective reduction of one imide carbonyl compared to stronger reducing agents like LiAlH₄, which would likely reduce both carbonyls and the nitro group.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction with dilute hydrochloric acid (HCl) until the pH is acidic, which protonates the intermediate and facilitates the formation of the final product.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of this compound
-
Dissolve 5-Nitro-2-methylisoindolin-1-one (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Catalytic hydrogenation is chosen for its clean conversion and simple workup, avoiding the use of stoichiometric metallic reagents.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The final crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethanol/water to yield the pure this compound.
Spectroscopic and Physicochemical Profile
Note: As of the time of writing, detailed experimental spectroscopic data for this specific compound are not widely available in public-domain literature. The following represents a theoretical profile based on its chemical structure.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (3H) appearing as multiplets or distinct doublets/singlets in the ~6.5-7.5 ppm region. - Methylene protons (-CH₂-) at position 3 appearing as a singlet around ~4.3-4.5 ppm. - N-Methyl protons (-NCH₃) appearing as a singlet around ~3.0-3.2 ppm. - Amino protons (-NH₂) appearing as a broad singlet around ~3.5-5.0 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | - Lactam carbonyl carbon (~168-172 ppm). - Aromatic carbons (~110-150 ppm). - Methylene carbon (-CH₂-) (~50-55 ppm). - N-Methyl carbon (-NCH₃) (~28-32 ppm). |
| IR Spectroscopy | - N-H stretching of the primary amine at ~3300-3500 cm⁻¹ (typically two bands). - C=O stretching of the γ-lactam at ~1680-1700 cm⁻¹. - C-N stretching at ~1250-1350 cm⁻¹. - Aromatic C-H stretching at ~3000-3100 cm⁻¹. |
| Mass Spec. (EI) | - Expected molecular ion (M⁺) peak at m/z = 162.19. |
Chemical Reactivity and Potential Applications
The dual functionality of the aromatic amine and the lactam core makes this compound a valuable synthetic intermediate.
Reactivity Profile
The primary site of reactivity is the 5-amino group, which behaves as a typical aromatic amine. It can readily undergo a variety of transformations, providing access to a wide range of derivatives. The lactam amide is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
Caption: Key reactions involving the 5-amino group.
Applications in Drug Discovery
The isoindolinone scaffold is a key component in several pharmacologically active compounds. While direct biological data for this specific molecule is scarce, its potential can be inferred from related structures.
-
Scaffold for Inhibitors: Isoindolinone derivatives have been investigated as inhibitors of various enzymes and receptors.[6][7] This compound serves as an excellent starting point for synthesizing libraries of potential inhibitors for screening.
-
Building Block for Fused Heterocycles: The amino group can be used as a handle to construct more complex, fused heterocyclic systems, which are often sought after in drug design programs.
-
Fragment-Based Drug Design (FBDD): With a low molecular weight and multiple points for functionalization, it is an ideal candidate for fragment-based screening to identify new binding motifs for therapeutic targets. The amino group provides a vector for fragment evolution into more potent lead compounds.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, general precautions for handling aromatic amines and lactams should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Isoindol-1-one, 5-amino-2,3-dihydro-2-methyl- [cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Isoindolinone synthesis [organic-chemistry.org]
- 6. Buy 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one | 651733-81-2 [smolecule.com]
- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one: Synthesis, Structure, and Potential Applications
This guide provides a comprehensive technical overview of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, propose a detailed synthetic pathway, and discuss its potential biological significance based on the activities of structurally related isoindolinone derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Isoindolinone Scaffold
The isoindolinone core is a privileged structural motif found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Derivatives of this scaffold have been reported to exhibit properties including antitumor, anticonvulsant, anti-inflammatory, and enzyme inhibitory activities.[2][3] The unique rigid, bicyclic structure of the isoindolinone system provides a valuable framework for the design of novel therapeutic agents. The subject of this guide, this compound, incorporates key functional groups—a primary aromatic amine and an N-methylated lactam—that suggest its potential as a versatile building block or a bioactive molecule in its own right.
Molecular Structure and Physicochemical Properties
This compound is a solid compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol .[] Its structure features a fused benzene and pyrrolidinone ring system, with an amino group at the 5-position of the aromatic ring and a methyl group on the nitrogen atom of the lactam.
| Property | Value | Source |
| CAS Number | 1190380-38-1 | [] |
| Molecular Formula | C₉H₁₀N₂O | [] |
| Molecular Weight | 162.19 | [] |
| Appearance | Solid | [5] |
| InChI Key | VNYNRNAJJGDULT-UHFFFAOYSA-N | [] |
| SMILES | CN1CC2=C(C1=O)C=CC(=C2)N | [] |
A 2D representation of the molecular structure is provided below:
Caption: 2D structure of this compound.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 4-Nitro-N-methylphthalimide
-
To a solution of 4-nitrophthalic anhydride (1 equivalent) in glacial acetic acid, add methylamine (1.1 equivalents, as a solution in ethanol or water) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Nitro-N-methylphthalimide.
Step 2: Synthesis of 5-Nitro-2-methylisoindolin-1-one
-
Dissolve 4-Nitro-N-methylphthalimide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (2-3 equivalents), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Nitro-2-methylisoindolin-1-one.
Step 3: Synthesis of this compound
-
Dissolve 5-Nitro-2-methylisoindolin-1-one (1 equivalent) in ethanol or methanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Spectroscopic Characterization (Predicted)
Although experimental spectra for this specific compound are not publicly available, we can predict the characteristic signals based on its structure and data from analogous compounds.
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons (3H, likely multiplets or doublets in the 6.5-7.5 ppm region), a singlet for the benzylic CH₂ group (2H, around 4.3-4.5 ppm), a singlet for the N-CH₃ group (3H, around 3.0-3.2 ppm), and a broad singlet for the NH₂ protons (2H, variable, likely around 4.0-5.0 ppm). |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) around 168-172 ppm, aromatic carbon signals in the 110-150 ppm range, a signal for the benzylic carbon (CH₂) around 45-50 ppm, and a signal for the N-methyl carbon (N-CH₃) around 25-30 ppm. |
| IR (cm⁻¹) | N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), C=O stretching of the lactam (~1680-1700 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), and aromatic C-H and C=C stretching bands. |
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound suggest several potential avenues for its application in medicinal chemistry. The primary amino group serves as a versatile handle for further functionalization, allowing for the synthesis of a library of derivatives.
Potential Biological Activities:
-
Enzyme Inhibition: Isoindolinone derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and acetylcholinesterase (AChE).[3][6] The amino group of the target molecule could be functionalized to interact with the active sites of these enzymes.
-
Anticancer Agents: The isoindolinone scaffold is present in several compounds with demonstrated antitumor activity.[1] Further modification of this compound could lead to the development of novel anticancer agents.
-
Central Nervous System (CNS) Activity: Some isoindolinone derivatives have shown potential as anxiolytic and anticonvulsant agents.[1] The lipophilicity and hydrogen bonding capabilities of the target compound make it a candidate for investigation in CNS-related disorders.
The following diagram illustrates the potential for this molecule to serve as a scaffold for generating diverse chemical entities with potential therapeutic applications.
Caption: Drug discovery workflow starting from the title compound.
Conclusion
This compound represents a promising, yet underexplored, molecule within the medicinally important class of isoindolinones. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. While further experimental work is required to fully elucidate its spectroscopic properties and biological activity profile, this guide provides a solid foundation for researchers to begin investigating the potential of this intriguing compound in the development of novel therapeutics.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Isoindol-1-one, 5-amino-2,3-dihydro-2-methyl- [cymitquimica.com]
- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 5-Amino-2-methylisoindolin-1-one
Abstract: This technical guide provides a comprehensive overview of 5-Amino-2-methylisoindolin-1-one (CAS No. 1190380-38-1), a key heterocyclic building block in modern medicinal chemistry. The isoindolinone scaffold is a privileged structure, forming the core of numerous biologically active compounds. This document is intended for researchers, chemists, and drug development professionals, offering in-depth information on the compound's properties, synthesis, analytical characterization, and strategic applications. The protocols described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducibility and success.
5-Amino-2-methylisoindolin-1-one is a substituted isoindolinone, a bicyclic lactam. The primary amino group at the 5-position serves as a critical functional handle for derivatization, making it an exceptionally valuable intermediate for creating libraries of novel compounds in drug discovery programs.
Table 1: Core Compound Properties
| Property | Value | Source |
| CAS Number | 1190380-38-1 | [1] |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| IUPAC Name | 5-amino-2-methylisoindolin-1-one | |
| Canonical SMILES | CN1C(=O)CC2=C1C=C(C=C2)N | |
| Appearance | (Predicted) Off-white to yellow solid | |
| pKa | (Predicted) 3.38±0.20 | [2] |
| Boiling Point | (Predicted) 391.5±42.0 °C | [2] |
Strategic Importance in Drug Development
The isoindolinone core is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. The strategic value of 5-Amino-2-methylisoindolin-1-one lies in its dual-functionality: the rigid, planar bicyclic system provides a stable scaffold, while the reactive amino group allows for facile chemical modification. This enables the systematic exploration of the chemical space around the core structure, a process known as Structure-Activity Relationship (SAR) studies.
Derivatives of related isoindoline structures have shown promise as inhibitors of enzymes like cyclooxygenase (COX) and as potential anticancer agents targeting DNA topoisomerases.[3][4] The amino group on this specific compound is a nucleophilic site, perfect for reactions such as acylation, alkylation, and sulfonylation, allowing for the attachment of diverse pharmacophores to modulate potency, selectivity, and pharmacokinetic properties.
Synthesis Pathway and Experimental Protocol
The synthesis of N-substituted isoindolinones can be achieved through various modern organic chemistry methods.[5] A robust and scalable approach involves the reductive amination and subsequent intramolecular amidation of a suitably substituted benzoic acid derivative. This method is favored for its high efficiency and good functional group tolerance.
Retrosynthetic Analysis and Workflow
The logical disconnection for 5-Amino-2-methylisoindolin-1-one points to 2-formyl-4-nitrobenzoic acid and methylamine as key starting materials. The nitro group serves as a precursor to the final amine, which is a common and reliable strategy in multi-step synthesis to avoid side reactions involving the more reactive amino group.
Caption: High-level workflow for the synthesis of 5-Amino-2-methylisoindolin-1-one.
Detailed Synthesis Protocol
This protocol describes a two-step synthesis starting from 2-formyl-4-nitrobenzoic acid.
Step 1: Synthesis of 2-Methyl-5-nitroisoindolin-1-one
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-formyl-4-nitrobenzoic acid (10.0 g, 51.2 mmol) and ethanol (100 mL).
-
Amine Addition: Add an aqueous solution of methylamine (40% w/w, 6.0 g, 77.2 mmol) dropwise to the stirred suspension at room temperature.
-
Catalyst Introduction: Introduce a suitable iridium or platinum catalyst for the reductive lactamization.[5] The choice of catalyst is critical for achieving high yield and purity by facilitating both the imine formation/reduction and the subsequent cyclization in one pot.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (1-5 bar) and heat the reaction mixture to 60-80°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature, filter off the catalyst, and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield 2-methyl-5-nitroisoindolin-1-one.
Step 2: Reduction to 5-Amino-2-methylisoindolin-1-one
-
Reactor Setup: Dissolve the 2-methyl-5-nitroisoindolin-1-one from the previous step (assuming ~8.0 g, 41.6 mmol) in methanol (150 mL) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add Palladium on carbon (10% w/w, ~400 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (3-5 bar) and stir vigorously at room temperature. The reaction is typically exothermic and should be monitored.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the nitro-intermediate.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude 5-Amino-2-methylisoindolin-1-one. The product can be further purified by column chromatography or recrystallization if necessary.
Analytical Characterization and Quality Control
Ensuring the identity and purity of 5-Amino-2-methylisoindolin-1-one is paramount for its use in research and development. A multi-pronged analytical approach is required for full characterization.
Analytical Workflow
The following workflow ensures a comprehensive quality assessment of the synthesized compound. This process is adapted from standard practices for pharmaceutical reference standards.[6]
Caption: Standard workflow for the analytical validation of the target compound.
Protocol: Purity Determination by HPLC
This method provides a reliable means of quantifying the purity of the final compound.
-
Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm packing).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a sample stock solution by dissolving ~1 mg of 5-Amino-2-methylisoindolin-1-one in 1 mL of 50:50 Acetonitrile/Water.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate all peaks.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage (Area %).
-
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. While a specific Safety Data Sheet (SDS) for CAS 1190380-38-1 should be consulted, general handling guidelines for related amino-aromatic compounds apply.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 5-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS#: 118206-31-8 [m.chemicalbook.com]
- 3. Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoindolinone synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel isoindolinone derivative, 5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS 1190380-38-1).[1][2][] Isoindolinone scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[4] Robust and unambiguous structural confirmation is the bedrock of any chemical research, particularly in pharmaceutical development where identity and purity are paramount. This document serves as a key reference for researchers, offering a detailed methodology and interpretation of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy for the definitive characterization of this compound. While experimental spectra for this specific molecule are not widely available in public databases, this guide is built upon established spectroscopic principles and data from closely related analogues to provide a robust predictive framework for its analysis.
Introduction: The Imperative of Spectroscopic Verification
The structural elucidation of a synthetic compound is a cornerstone of chemical science. For a molecule like 5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one, which contains a constellation of distinct functional groups—a substituted aromatic ring, a lactam, a benzylic methylene group, an N-methyl group, and a primary aromatic amine—a multi-technique spectroscopic approach is not just recommended, but essential. Each technique provides a unique and complementary piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.
-
Mass Spectrometry (MS) provides the molecular weight and, through fragmentation analysis, offers critical clues about the assembly of the molecular components.
-
Infrared (IR) Spectroscopy serves as a rapid and effective method for identifying the key functional groups present in the molecule.
This guide will deconstruct the predicted spectroscopic signature of the target molecule, explaining the causal relationships between its structure and the resulting spectral data.
Molecular Structure and Atom Labeling
To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms of 5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one are systematically labeled as shown in the diagram below. This labeling will be used consistently throughout the guide.
Figure 1: Labeled structure of 5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, we will analyze both ¹H (proton) and ¹³C NMR spectra.
Experimental Protocol: NMR Data Acquisition
The following is a generalized, field-proven protocol for acquiring high-quality NMR data for a novel compound like the topic molecule.
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Causality in Experimental Choices:
-
Solvent Selection: DMSO-d₆ is an excellent choice for this molecule. Its polarity effectively dissolves the compound, and its high boiling point ensures sample stability. Crucially, acidic protons from the NH₂ group will exchange slowly in DMSO, allowing them to be observed as distinct, often broad, signals. In contrast, solvents like D₂O would lead to rapid H-D exchange, rendering the NH₂ protons invisible.
-
Spectrometer Frequency: A 400 MHz (for ¹H) spectrometer provides a good balance of resolution and accessibility. Higher fields (e.g., 600 MHz) would offer greater signal dispersion, which is beneficial for complex molecules but not strictly necessary for a structure of this size.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in DMSO-d₆ should exhibit 6 distinct signals.
| Labeled Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H10 (N-CH₃) | ~2.9 - 3.1 | Singlet (s) | 3H | The methyl group is attached to a nitrogen and has no adjacent protons, resulting in a singlet. Its chemical shift is typical for an N-methyl group of a lactam. |
| H2 (C-CH₂) | ~4.2 - 4.4 | Singlet (s) | 2H | These benzylic protons are adjacent to an aromatic ring and a nitrogen atom. With no neighboring protons, they appear as a singlet. |
| H12 (-NH₂) | ~5.0 - 5.5 | Broad Singlet (br s) | 2H | The protons of the primary amine are slightly acidic and exchange with each other and trace water, leading to a broad signal. The shift is characteristic of an aromatic amine. |
| H6 | ~6.6 - 6.7 | Doublet of Doublets (dd) | 1H | This proton is ortho to the activating -NH₂ group and meta to the C=O group. It is coupled to H7 (ortho, J ≈ 8 Hz) and H4 (meta, J ≈ 2 Hz). |
| H4 | ~6.8 - 6.9 | Doublet (d) | 1H | This proton is ortho to the activating -NH₂ group and has one ortho neighbor (H6, J ≈ 2 Hz). Its proximity to the amine shifts it upfield. |
| H7 | ~7.1 - 7.2 | Doublet (d) | 1H | This proton is ortho to the C=O group and is coupled only to H6 (ortho, J ≈ 8 Hz), appearing as a doublet. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule.
| Labeled Carbons | Predicted δ (ppm) | Rationale |
| C10 (N-CH₃) | ~28 - 32 | A typical chemical shift for a methyl group attached to a nitrogen atom in a five-membered ring. |
| C2 (-CH₂-) | ~48 - 52 | This benzylic carbon is attached to a nitrogen, placing it in this characteristic region. |
| C4 | ~110 - 114 | Aromatic CH carbon ortho to the strongly electron-donating amino group. Shielded significantly. |
| C6 | ~112 - 116 | Aromatic CH carbon ortho to the amino group. Shielded. |
| C8 | ~125 - 129 | Aromatic quaternary carbon attached to the lactam nitrogen. |
| C7 | ~128 - 132 | Aromatic CH carbon ortho to the carbonyl group. Deshielded relative to C4/C6. |
| C5 | ~140 - 144 | Aromatic quaternary carbon ortho to the carbonyl group. |
| C9 (-C-NH₂) | ~148 - 152 | Aromatic quaternary carbon directly attached to the electron-donating nitrogen, causing significant deshielding. |
| C3 (C=O) | ~168 - 172 | The carbonyl carbon of the lactam (amide) appears in this highly deshielded region. |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining insight into its substructures through fragmentation analysis.
Experimental Protocol: ESI-MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the one , as it typically preserves the molecular ion.
Figure 3: General workflow for Electrospray Ionization Mass Spectrometry.
Causality in Experimental Choices:
-
Ionization Mode: Positive ion mode is chosen because the molecule has two basic nitrogen atoms (the amine and the lactam nitrogen) that are easily protonated. Adding formic acid ensures a high abundance of the protonated molecule [M+H]⁺.
-
Analyzer: A Quadrupole Time-of-Flight (QTOF) analyzer is ideal as it provides high-resolution mass accuracy, allowing for the confirmation of the elemental composition.
Predicted Mass Spectrum
The molecular formula is C₉H₁₀N₂O, with a monoisotopic mass of 162.0793 Da.
| m/z Value | Ion Species | Rationale |
| 163.0866 | [M+H]⁺ | The protonated molecular ion. This should be the base peak in the ESI spectrum. Its high-resolution mass confirms the elemental composition. |
| 134.0709 | [M+H - CO]⁺ or [M+H - C₂H₄]⁺ | Loss of carbon monoxide (28 Da) from the lactam carbonyl is a common fragmentation pathway for such structures. |
| 119.0600 | [M+H - C₂H₅N]⁺ | Fragmentation involving the N-methyl and adjacent methylene group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups, which act as "fingerprints" for the molecule.
Experimental Protocol: ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal sample preparation.
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum (e.g., averaging 32 scans) over a range of 4000-400 cm⁻¹.
-
Clean-up: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |
| 3450 - 3300 | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | The presence of a primary amine will give rise to two distinct sharp-to-medium bands in this region. |
| 3100 - 3000 | Aromatic C-H | C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |
| 2980 - 2850 | Aliphatic C-H | C-H Stretch | Stretching vibrations for the sp³ C-H bonds of the N-methyl and methylene groups. |
| 1680 - 1650 | Lactam (Amide) | C=O Stretch | This will be a very strong, sharp absorption band. The five-membered ring introduces strain, shifting the frequency slightly higher than a typical acyclic amide. This is a key diagnostic peak. |
| 1620 - 1580 | Aromatic C=C / Amine N-H | C=C Stretch / N-H Bend (Scissoring) | The aromatic ring stretches and the primary amine N-H bending vibration often overlap in this region, resulting in strong absorptions. |
| 1300 - 1000 | C-N Stretch | C-N Stretch | Bands corresponding to the stretching of the aromatic C-N amine and the aliphatic C-N bonds of the lactam. |
Conclusion
The structural confirmation of 5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one is reliably achieved through a synergistic application of NMR, MS, and IR spectroscopy. This guide provides a detailed predictive framework for the expected spectroscopic data, grounded in the fundamental principles of chemical structure and reactivity. The ¹H and ¹³C NMR spectra will definitively map the carbon-hydrogen skeleton, mass spectrometry will confirm the molecular weight and elemental composition, and IR spectroscopy will verify the presence of the critical amine and lactam functional groups. By following the outlined protocols and using the interpretive guidance provided, researchers and drug development professionals can confidently characterize this and structurally related molecules, ensuring the integrity and validity of their scientific endeavors.
References
- 1. 5-Amino-2,3-dihydro-2-methyl-1H-isoindol-1-one | CAS: 1190380-38-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 1H-Isoindol-1-one, 5-amino-2,3-dihydro-2-methyl- [cymitquimica.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
The Isoindolinone Scaffold: A Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activities and Therapeutic Potential of Isoindolinone Derivatives
Foreword: The Emergence of a Versatile Pharmacophore
The isoindolinone core, a bicyclic aromatic lactam, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure allows it to present substituents in distinct vectors, facilitating interactions with a wide array of biological targets. This guide provides an in-depth exploration of the diverse biological activities of isoindolinone derivatives, moving beyond a mere catalog of effects to offer researchers, scientists, and drug development professionals a practical and scientifically grounded resource. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a curated collection of structure-activity relationship data.
Chapter 1: The Isoindolinone Core - Structural Features and Synthetic Accessibility
The isoindolinone skeleton is a versatile and synthetically accessible pharmacophore.[1] Its rigid structure, combined with the potential for substitution at multiple positions, allows for the fine-tuning of steric and electronic properties to achieve desired biological activities. The lactam moiety provides a key hydrogen bond donor and acceptor, crucial for interactions with protein active sites. The phenyl ring allows for various substitutions that can modulate lipophilicity, electronic distribution, and interactions with hydrophobic pockets of target proteins.
Chapter 2: Anticancer and Immunomodulatory Activity: From Thalidomide to Molecular Glues
The most profound impact of isoindolinone derivatives has been in the field of oncology, particularly with the development of the Immunomodulatory Drugs (IMiDs®) lenalidomide and pomalidomide.[2][3][4] These compounds have revolutionized the treatment of multiple myeloma and other hematological malignancies.[5][6]
Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Complex
The primary mechanism of action for lenalidomide and pomalidomide involves their function as "molecular glues."[7] They bind to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[2][8] This binding event allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates that are not normally targeted by this complex.[2][8]
Key neo-substrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][8] The degradation of IKZF1 and IKZF3 leads to two major downstream effects:
-
Direct Cytotoxicity: The loss of IKZF1 and IKZF3 is cytotoxic to multiple myeloma cells, as these transcription factors are essential for their survival and proliferation.[2][8]
-
Immunomodulation: The degradation of these transcription factors in T-cells leads to increased production of Interleukin-2 (IL-2) and enhanced T-cell and Natural Killer (NK) cell activity, thereby boosting the patient's anti-tumor immune response.[5][6]
Visualizing the Pathway: Lenalidomide's Mechanism of Action
Caption: Mechanism of Lenalidomide in Multiple Myeloma and T-Cells.
Experimental Workflow for Evaluating Anticancer Activity
A robust in vitro evaluation is the cornerstone of assessing the anticancer potential of novel isoindolinone derivatives.
Caption: General workflow for in vitro anticancer evaluation.
Data Presentation: Cytotoxicity of Isoindolinone Derivatives
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound.
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Lenalidomide | Multiple Myeloma Cell Lines (various) | Proliferation | 0.15 - 7 | [5] |
| Lenalidomide | RPMI8226, U266 | MTT | Varies with time | [9] |
| Pomalidomide | RPMI8226 | MTT | 8 | [8] |
| Pomalidomide | OPM2 | MTT | 10 | [8] |
| Pomalidomide | T-regulatory cells (inhibition of expansion) | Proliferation | ~1 | [6] |
| 2-benzyl-6-substituted-ethoxy-isoindolinone (Compound 11) | HepG2 | Cytotoxicity | 5.89 | [10] |
| Isoindoline-1,3-dione derivative (Compound 7) | A549 | BrdU | 19.41 | [11] |
| N-benzylisoindole-1,3-dione (Compound 3) | A549-Luc | MTT | 114.25 | [1] |
| N-benzylisoindole-1,3-dione (Compound 4) | A549-Luc | MTT | 116.26 | [1] |
| Isoindolinone Sulfamate (Compound 2a) | A549 | WST-1 | 650.25 µg/ml | [2] |
Experimental Protocols
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., RPMI8226, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Isoindolinone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoindolinone derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Chapter 3: Anti-inflammatory Activity
Isoindolinone derivatives have also demonstrated significant anti-inflammatory properties, often linked to the inhibition of pro-inflammatory cytokine production and enzymes involved in the inflammatory cascade.[12][13]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of some isoindolinone derivatives are attributed to:
-
Inhibition of TNF-α production: Pomalidomide is a potent inhibitor of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.
-
COX-2 Inhibition: Certain isoindolinone hybrids have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins during inflammation.[14][15]
-
Nitric Oxide (NO) Production Inhibition: Some derivatives can suppress the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation: COX-2 Inhibitory Activity
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Isoindoline derivative (PYZ16) | COX-2 | 0.52 | [12] |
| 1,3-dihydro-2H-indolin-2-one derivative (4e) | COX-2 | 2.35 | [15] |
| 1,3-dihydro-2H-indolin-2-one derivative (9h) | COX-2 | 2.422 | [15] |
| 1,3-dihydro-2H-indolin-2-one derivative (9i) | COX-2 | 3.34 | [15] |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | COX-2 | 0.29 | [14] |
Experimental Protocols
Principle: This assay measures the production of nitric oxide (NO) by RAW 264.7 macrophage cells upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 cell line
-
DMEM with 10% FBS
-
24-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
Isoindolinone derivative stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^5 cells/well in a 24-well plate and incubate for 12 hours.
-
Compound Pre-treatment: Replace the medium with fresh serum-free DMEM. Add various concentrations of the isoindolinone derivative to the wells. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: Collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: In a 96-well plate, mix 100 µL of the supernatant with 100 µL of the Griess reagent (equal parts of Part A and Part B mixed just before use).
-
Incubation and Reading: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Quantification: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Chapter 4: Neuroprotective Activity
Emerging research indicates that isoindolinone derivatives possess neuroprotective properties, primarily through the activation of antioxidant pathways.[16]
Mechanism of Action: Nrf2-Mediated Antioxidant Response
Several studies have shown that isoindolinone derivatives can protect neuronal cells from oxidative stress-induced damage.[9][14] A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][14] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.
Visualizing the Pathway: Nrf2 Activation
Caption: Nrf2-mediated neuroprotective pathway.
Data Presentation: Neuroprotective Activity
| Compound/Derivative | Cell Line | Model of Neurotoxicity | EC50 | Reference |
| CholesteroNitrone ChN2 | SH-SY5Y | Oxygen-Rotenone | Not specified | [17] |
| QuinolylNitrone QN23 | SH-SY5Y | Oxygen-Rotenone | Not specified | [17] |
| Homo-bis-nitrone (HBN6) | SH-SY5Y | Oligomycin A/Rotenone | 1.24 µM | [18] |
Experimental Protocols
Principle: This assay evaluates the ability of an isoindolinone derivative to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death, commonly induced by agents like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA). Cell viability is typically assessed using the MTT assay.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
96-well plates
-
Neurotoxic agent (e.g., H2O2 or 6-OHDA)
-
Isoindolinone derivative stock solution (in DMSO)
-
MTT assay reagents (as described in Protocol 2.4.1)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the isoindolinone derivative for a specified period (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H2O2) to the wells and incubate for 24 hours. Include a control group with the neurotoxin alone and an untreated control group.
-
Assessment of Cell Viability: Perform the MTT assay as described in Protocol 2.4.1 to determine the percentage of viable cells in each treatment group.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the isoindolinone derivative by comparing the viability of cells treated with the compound and the neurotoxin to the viability of cells treated with the neurotoxin alone.
Chapter 5: Concluding Remarks and Future Directions
The isoindolinone scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics. The success of lenalidomide and pomalidomide has not only provided life-saving treatments but has also illuminated a novel mechanism of drug action – the targeted degradation of proteins via E3 ligase modulation. The exploration of isoindolinone derivatives in anti-inflammatory and neuroprotective applications is still in its early stages but holds significant promise. Future research will likely focus on:
-
Expanding the scope of protein degraders: Designing novel isoindolinone-based PROTACs (Proteolysis Targeting Chimeras) and molecular glues to target a wider range of disease-causing proteins.
-
Structure-based drug design: Utilizing computational modeling and structural biology to design more potent and selective isoindolinone derivatives.
-
Exploring novel biological activities: Screening isoindolinone libraries against a wider range of biological targets to uncover new therapeutic applications.
The versatility and proven success of the isoindolinone scaffold ensure that it will remain a central focus of drug discovery efforts for the foreseeable future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one: A Scaffold-Based Approach to Target Identification and Validation
An In-depth Technical Guide
Abstract: This guide provides a comprehensive analysis of the potential therapeutic targets for the compound 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one. Due to the limited public data on this specific molecule, this document employs a scaffold-based drug discovery approach. The core 1(2H)-isoindolinone structure is a well-established pharmacophore present in numerous approved and investigational drugs. The primary focus of this analysis will be on the Poly(ADP-ribose) polymerase (PARP) family of enzymes, the most prominent target class for this chemical scaffold. We will delve into the mechanistic rationale for this hypothesis, provide detailed experimental protocols for target validation, and outline a logical workflow for advancing this compound from a chemical entity to a potential therapeutic lead.
Part 1: Introduction to this compound and the Isoindolinone Scaffold
This compound is a small molecule belonging to the isoindolinone class of heterocyclic compounds. While this specific molecule is not extensively characterized in peer-reviewed literature, its structural backbone is of significant interest in medicinal chemistry. The isoindolinone ring system is considered a "privileged scaffold" because it can bind to multiple, unrelated classes of protein targets with high affinity.
The key to unlocking the therapeutic potential of this specific compound lies in analyzing the established biological activities of its closest structural analogs. The isoindolinone core is famously found in the majority of clinically approved PARP inhibitors. These drugs have revolutionized the treatment of certain cancers, particularly those with mutations in the BRCA1/2 genes, by exploiting the principle of synthetic lethality. Therefore, a logical and data-driven starting point for investigating this compound is to assess its potential as a PARP inhibitor.
Part 2: The Prime Hypothesis: Targeting the PARP Family
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with their most well-understood role being in the DNA Damage Response (DDR).
Mechanism of Action: PARP and DNA Single-Strand Break Repair
PARP1, the most abundant and studied member of the family, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site. This binding activates its enzymatic function, causing it to cleave NAD+ into nicotinamide and ADP-ribose, and subsequently polymerize the ADP-ribose units onto itself and other acceptor proteins (a process called PARylation). This burst of poly(ADP-ribose) chains acts as a scaffold to recruit other critical DNA repair proteins, such as XRCC1, to the damage site, facilitating the repair process.
PARP inhibitors work by binding to the catalytic domain of PARP, competing with NAD+. This not only prevents PARylation but, more importantly, "traps" the PARP enzyme on the DNA at the site of the break. The persistence of this large PARP-DNA complex is highly cytotoxic as it obstructs DNA replication. When a replication fork encounters a trapped PARP, it leads to the collapse of the fork and the creation of a much more severe DNA double-strand break (DSB).
The Principle of Synthetic Lethality
In a healthy cell, these resulting DSBs can be efficiently repaired by the Homologous Recombination (HR) pathway, a high-fidelity repair mechanism for which the BRCA1 and BRCA2 proteins are essential. However, in cancer cells that have loss-of-function mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells are unable to repair the DSBs generated by PARP trapping. The accumulation of unresolved DSBs triggers catastrophic genomic instability and, ultimately, selective cell death.
This concept, where the loss of two genes/pathways (in this case, PARP inhibition and HR deficiency) is lethal to a cell while the loss of either one alone is not, is known as synthetic lethality . It forms the cornerstone of PARP inhibitor therapy.
Caption: PARP inhibition pathway and the principle of synthetic lethality.
Part 3: A Validated Workflow for Target Identification and Characterization
To systematically evaluate if this compound is a bona fide PARP inhibitor, a multi-tiered experimental approach is required. This workflow progresses from direct biochemical assays to cell-based functional assays, culminating in target engagement confirmation within the cellular environment.
Caption: A sequential workflow for validating PARP as a target.
Tier 1: Biochemical PARP Inhibition Assay
Objective: To determine if the compound directly inhibits the enzymatic activity of recombinant PARP1 and/or PARP2 and to quantify its potency (IC50).
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by PARP1 in the presence of nicked DNA. The signal is detected via a streptavidin-HRP conjugate. A decrease in signal indicates inhibition of PARP activity.
Detailed Protocol:
-
Plate Coating: Coat a 96-well high-binding plate with 10 µg/mL histones in PBS overnight at 4°C. Wash 3x with wash buffer (PBS + 0.05% Tween-20).
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in assay buffer (e.g., from 100 µM to 5 nM). Include a known PARP inhibitor (e.g., Olaparib) as a positive control and DMSO as a vehicle control.
-
Reaction Setup: In a separate plate, prepare the reaction mix. For each well, add:
-
Assay Buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1 mg/mL BSA)
-
100 ng/mL activated (nicked) DNA
-
250 µM NAD+
-
150 nM Biotinylated-NAD+
-
Test compound or control
-
-
Enzyme Addition: Initiate the reaction by adding 1 nM of recombinant human PARP1 enzyme.
-
Incubation: Transfer the reaction mix to the histone-coated plate and incubate for 60 minutes at room temperature.
-
Detection:
-
Wash the plate 5x with wash buffer.
-
Add Streptavidin-HRP conjugate (diluted in assay buffer) and incubate for 30 minutes.
-
Wash the plate 5x with wash buffer.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.
-
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic curve to determine the IC50 value.
| Parameter | Expected Outcome for a Potent Inhibitor |
| IC50 Value | Low nanomolar (nM) range |
| Max Inhibition | >95% |
| Hill Slope | ~1.0 |
Tier 2: Cell-Based Synthetic Lethality Assay
Objective: To verify that the compound selectively kills cancer cells with HR deficiency (e.g., BRCA1/2 mutations).
Principle: This assay compares the viability of two isogenic cell lines: one with functional BRCA (HR-proficient) and one with non-functional BRCA (HR-deficient), after treatment with the compound. A potent and selective PARP inhibitor will show a significantly lower GI50 (concentration for 50% growth inhibition) in the HR-deficient line.
Detailed Protocol:
-
Cell Seeding: Seed BRCA1-proficient (e.g., U2OS-DR-GFP) and BRCA1-deficient (e.g., U2OS-DR-GFP-BRCA1-siRNA or a BRCA1-/- line) cells into 96-well plates at an appropriate density (e.g., 2,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of the test compound (e.g., from 50 µM to 1 nM) for 72-120 hours.
-
Viability Assessment: After the incubation period, measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis:
-
Normalize the data to the DMSO-treated controls for each cell line.
-
Plot the normalized viability against the log concentration of the compound for both cell lines.
-
Calculate the GI50 value for each cell line.
-
Determine the selectivity index: GI50 (BRCA-proficient) / GI50 (BRCA-deficient).
-
| Cell Line | Expected GI50 for a Selective Inhibitor |
| BRCA-Proficient | High µM or no significant effect |
| BRCA-Deficient | Low µM to nM range |
| Selectivity Index | >>10 |
Tier 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the compound directly binds to and stabilizes PARP1 within intact cells.
Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified by Western Blot or other means.
Detailed Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa) to ~80% confluency. Treat the cells with the test compound at a concentration ~10x its cellular GI50 or with DMSO (vehicle control) for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of PARP1 using Western Blot analysis with a specific anti-PARP1 antibody.
-
Data Analysis: Plot the band intensity of soluble PARP1 against the temperature for both the compound-treated and DMSO-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization of PARP1 upon binding.
Part 4: Conclusion and Future Directions
The structural similarity of this compound to known PARP inhibitors provides a strong, mechanistically-driven hypothesis for its potential therapeutic target. The experimental workflow detailed above offers a rigorous and validated path to test this hypothesis.
-
Successful validation in biochemical and cellular assays would classify this compound as a PARP inhibitor lead.
-
Subsequent steps would involve lead optimization to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Furthermore, broader screening against a panel of kinases and other enzymes could be conducted to assess off-target effects or uncover novel activities, given the privileged nature of the isoindolinone scaffold.
This document serves as a foundational guide for initiating a drug discovery program centered on this compound, leveraging established principles of medicinal chemistry and chemical biology to unlock its therapeutic potential.
Methodological & Application
Application Notes and Protocols for 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one
Abstract
These application notes provide a comprehensive guide for the in vitro use of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one, a chemical compound belonging to the isoindolinone class. While this specific molecule is not extensively characterized in peer-reviewed literature as a potent biological agent, its structural similarity to known PARP (Poly (ADP-ribose) polymerase) inhibitors suggests its potential utility in studying DNA damage repair pathways and in cancer research. This document outlines protocols for preliminary characterization, including solubility testing, cytotoxicity assessment, and a primary functional screen using a PARP1 enzymatic assay. The causality behind each experimental step is explained to ensure scientific rigor and reproducibility.
Introduction and Background
The isoindolinone scaffold is a core structural feature in a variety of pharmacologically active compounds, most notably in the development of PARP inhibitors. PARP enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) system. They identify single-strand DNA breaks and, upon activation, synthesize long chains of poly (ADP-ribose) (PAR) onto acceptor proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage.
In the context of cancer therapy, inhibiting PARP is a clinically validated strategy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, leads to the selective killing of cancer cells. Given the structural features of this compound, it is hypothesized to function as a competitive inhibitor of PARP1, binding to the enzyme's nicotinamide-binding pocket and preventing the synthesis of PAR.
These protocols are designed to provide a foundational framework for researchers to test this hypothesis and characterize the in vitro activity of this compound.
Compound Specifications and Handling
| Parameter | Specification | Source |
| IUPAC Name | 5-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one | Chemspace |
| CAS Number | 109041-39-8 | Chemspace |
| Molecular Formula | C₉H₁₀N₂O | Chemspace |
| Molecular Weight | 162.19 g/mol | Chemspace |
| Purity | >95% (Recommended) | N/A |
| Appearance | Off-white to yellow solid | N/A |
Storage and Handling: Store the solid compound at -20°C, protected from light and moisture. For solution preparation, use anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium. Note that high concentrations of DMSO can be toxic to cells; typically, the final DMSO concentration in an assay should not exceed 0.5%.
Experimental Protocols
Protocol 1: Solubility and Stability Assessment
Rationale: Before conducting biological assays, it is crucial to determine the solubility and stability of the compound in the relevant aqueous media. Poor solubility can lead to compound precipitation and inaccurate results.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Nephelometer or a spectrophotometer capable of reading absorbance at high wavelengths (e.g., 600-700 nm)
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Create a serial dilution of the compound in your chosen aqueous buffer (PBS or cell culture medium) to final concentrations ranging from 1 µM to 100 µM.
-
Incubate the solutions at 37°C for 2 hours.
-
Measure the turbidity of each solution using a nephelometer. Alternatively, measure the absorbance at a high wavelength (e.g., 650 nm) where the compound itself does not absorb light. An increase in signal indicates precipitation.
-
The highest concentration that does not show a significant increase in turbidity is considered the working solubility limit.
Protocol 2: In Vitro Cytotoxicity Assay
Rationale: This protocol determines the concentration range at which the compound affects cell viability. This is essential for distinguishing between targeted anti-proliferative effects and general toxicity. A cell line with a known DNA repair deficiency, such as a BRCA1-mutant cancer cell line (e.g., MDA-MB-436), and a proficient control (e.g., MCF-7) are recommended.
Materials:
-
BRCA1-deficient and proficient cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. The concentration range should span several orders of magnitude (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using the appropriate plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve. Calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each cell line.
Protocol 3: PARP1 Enzymatic Inhibition Assay
Rationale: This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of PARP1. This is a primary functional screen to validate the hypothesized mechanism of action. Commercially available PARP1 assay kits provide a streamlined method for this assessment.
Materials:
-
PARP1 Enzymatic Assay Kit (e.g., from BPS Bioscience or similar) which typically includes:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
NAD⁺ (the substrate for PARP1)
-
Biotinylated PAR
-
Streptavidin-HRP
-
HRP substrate
-
-
A known PARP inhibitor as a positive control (e.g., Olaparib)
-
Plate reader for chemiluminescence or colorimetric detection
Procedure:
-
Reagent Preparation: Prepare all kit reagents according to the manufacturer's protocol.
-
Compound Addition: Add 5 µL of a serial dilution of this compound to the wells of the histone-coated plate. Include a positive control (Olaparib) and a no-inhibitor control.
-
Enzyme Reaction: Add the PARP1 enzyme, activated DNA, and NAD⁺ to initiate the reaction.
-
Incubation: Incubate the plate for the recommended time (e.g., 1 hour at room temperature) to allow for PAR synthesis.
-
Detection: Wash the plate and add the biotinylated PAR, followed by Streptavidin-HRP and the HRP substrate.
-
Signal Measurement: Read the chemiluminescent or colorimetric signal on a plate reader. The signal is proportional to the amount of PAR synthesized and thus to PARP1 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot a dose-response curve and determine the IC₅₀ value.
Visualization of Workflows and Pathways
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of PARP1 inhibition by this compound.
Experimental Workflow
Caption: Sequential workflow for the in vitro characterization of the compound.
Application Notes and Protocols: 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Fluorophore
In the dynamic fields of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1][2] The isoindolinone scaffold has emerged as a promising framework for the development of novel fluorophores due to its inherent photophysical properties and synthetic accessibility. This document provides a detailed guide to the application of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one , a member of this versatile class of compounds, as a fluorescent probe.
While specific photophysical data for this exact molecule is not extensively available in peer-reviewed literature, its structural similarity to well-characterized solvatochromic dyes, such as 4-amino-N-methylphthalimide, allows us to infer its potential properties and applications.[3][4] These analogs are known for their sensitivity to the local environment, making them powerful tools for probing changes in polarity and molecular interactions.[5][6] This guide will leverage data from these closely related compounds to provide a comprehensive overview of the expected behavior and potential applications of this compound, alongside robust protocols for its use in cellular imaging.
Structural Features and a Postulated Mechanism of Fluorescence
The fluorescence of amino-substituted phthalimide and isoindolinone derivatives is largely governed by an intramolecular charge transfer (ICT) mechanism. Upon excitation, an electron is transferred from the electron-donating amino group to the electron-accepting carbonyl group of the isoindolinone core. The efficiency and energy of this process are highly dependent on the polarity of the surrounding solvent, leading to the characteristic solvatochromism of these dyes.[3][5]
Diagram: Proposed Intramolecular Charge Transfer (ICT) Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent Probes and Labels for Cellular Imaging | CHIMIA [chimia.ch]
- 3. Quadrupolar solvatochromism: 4-amino-phthalimide in toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. scispace.com [scispace.com]
- 6. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Isoindolinone Scaffold in Modern Medicinal Chemistry
Introduction: The Enduring Relevance of the Isoindolinone Scaffold
The isoindolin-1-one framework, a benzo-fused γ-lactam, stands as a privileged scaffold in medicinal chemistry.[1] This structural motif is prevalent in a wide array of natural products and synthetic compounds that exhibit significant biological activities.[2][3][4] The versatility of the isoindolinone core has led to its incorporation into drugs targeting a multitude of chronic diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][5][6] The development of novel synthetic methodologies has further expanded the chemical space accessible to researchers, cementing the isoindolinone scaffold as a cornerstone of modern drug discovery.[7][8] This guide provides an in-depth exploration of the application of isoindolinones in key therapeutic areas, complete with detailed mechanistic insights and field-proven experimental protocols.
Part 1: Isoindolinones as Immunomodulatory Imide Drugs (IMiDs®)
The most prominent application of the isoindolinone scaffold is in the class of Immunomodulatory Imide Drugs (IMiDs), which includes the blockbuster drugs Lenalidomide and Pomalidomide. These agents have revolutionized the treatment of hematological malignancies, particularly multiple myeloma.[9][10][11]
Mechanism of Action: Hijacking the E3 Ubiquitin Ligase Complex
Lenalidomide and Pomalidomide exert their therapeutic effects through a novel mechanism of action: the modulation of the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[12][13][14]
-
Binding to Cereblon: The isoindolinone core of the IMiD molecule binds directly to the CRBN protein, which acts as the substrate receptor for the E3 ligase complex.[12][14]
-
Recruitment of Neo-substrates: This binding event alters the conformation of the substrate-binding pocket, inducing the recruitment of proteins that are not normally targeted by this E3 ligase. In the context of multiple myeloma, these "neo-substrates" are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[12][13][15]
-
Ubiquitination and Proteasomal Degradation: The CRL4-CRBN complex then polyubiquitinates Ikaros and Aiolos, marking them for degradation by the 26S proteasome.[13]
-
Downstream Therapeutic Effects: The degradation of these transcription factors leads to two primary therapeutic outcomes:
-
Direct Cytotoxicity: Ikaros and Aiolos are essential for the survival of myeloma cells. Their degradation leads to the downregulation of key oncogenes like c-Myc and IRF4, ultimately inducing cell cycle arrest and apoptosis in the malignant plasma cells.[9][12]
-
Immunomodulation: The degradation of Ikaros and Aiolos in T-cells suppresses the production of the immunosuppressive cytokine IL-2. This enhances T-cell and Natural Killer (NK) cell proliferation, activation, and cytotoxicity, bolstering the patient's immune response against the tumor.[9][14][16]
-
This dual mechanism of direct tumor cell killing and immune system enhancement is central to the profound and sustained responses observed in patients treated with these agents.[9]
Visualization: IMiD Mechanism of Action
References
- 1. revvity.com [revvity.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. WO2016199031A1 - Process for preparation of apremilast and its intermediates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 16. researchhub.com [researchhub.com]
Application Note: A Robust HPLC Method for the Quantification of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one. This compound is a key intermediate in various synthetic pathways, and its accurate quantification is crucial for process monitoring and quality control in pharmaceutical development. The developed method utilizes a reversed-phase C18 column with a gradient elution of phosphate buffer and acetonitrile, offering excellent peak shape, resolution, and sensitivity with UV detection. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental procedures, and full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction and Scientific Rationale
This compound is a substituted isoindolinone, a heterocyclic compound of significant interest in medicinal chemistry. The accurate determination of its purity and concentration in reaction mixtures and final products is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for such analyses due to its high resolution, sensitivity, and quantitative accuracy.[5][6]
Analyte Physicochemical Properties and Method Design:
The chemical structure of this compound features a polar isoindolinone core and a basic primary amine group. Based on structurally similar compounds, it is predicted to have a relatively low octanol-water partition coefficient (XLogP3), indicating moderate polarity. This polarity, coupled with the basic nature of the amino group, dictates the choices for the chromatographic system.
-
Column Selection: A C18 stationary phase is the most versatile and widely used in reversed-phase HPLC, making it an excellent starting point.[7] Given the analyte's polarity, a column with high carbon loading and effective end-capping is recommended to ensure adequate retention and minimize peak tailing due to interactions with residual silanols on the silica support.
-
Mobile Phase Selection: The primary amino group on the aromatic ring will be protonated at acidic pH. To ensure a consistent charge state and good peak shape, the mobile phase should be buffered. An acidic mobile phase (pH ~3.0) will ensure the analyte is in its protonated, more polar form, which is suitable for reversed-phase chromatography. A phosphate buffer is chosen for its excellent buffering capacity in this pH range and its compatibility with UV detection. Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength.
-
Detection Wavelength: The isoindolinone core structure contains a chromophore. The presence of an amino group, an auxochrome, on the benzene ring is expected to cause a bathochromic shift (shift to longer wavelengths) of the UV absorbance maxima. While the core structure of similar compounds absorbs around 230 nm, the amino substitution likely shifts the secondary absorption band to the 250-290 nm range.[8] Therefore, a preliminary scan or a diode array detector (DAD) is recommended to determine the optimal wavelength for maximum sensitivity. For this method, 280 nm is proposed as a starting point.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (85%) (AR grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
Preparation of Solutions
-
Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Method Validation Protocol
The developed method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][4] The following validation parameters must be assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject a blank solution (mobile phase mixture) to ensure no interfering peaks at the retention time of the analyte.
-
Inject the analyte standard solution and record the chromatogram.
-
If available, inject solutions of known related substances or impurities to demonstrate resolution from the main analyte peak.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the stressed samples to ensure the peak for the intact analyte is resolved from any degradation products.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the expected working concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: r² ≥ 0.999.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo or blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Calculate the percentage recovery for each replicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol:
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
-
Confirm the determined LOQ by injecting a solution at this concentration and ensuring the precision (RSD ≤ 10%) and accuracy are acceptable.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
-
Analyze the standard solution under each modified condition.
-
Evaluate the effect on retention time, peak area, and tailing factor.
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and there should be no significant impact on the results.
-
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
-
Protocol:
-
Inject the working standard solution (e.g., 50 µg/mL) five times.
-
Calculate the mean and RSD for retention time and peak area.
-
Determine the theoretical plates and tailing factor for the analyte peak.
-
| Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
Visualizations
HPLC Method Development Workflow
Caption: Workflow for HPLC method development and validation.
Validation Parameter Relationship
Caption: Interrelationship of core HPLC validation parameters.
References
- 1. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride | C9H11ClN2O | CID 86812306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-AMino-2,3-dihydroisoindol-1-one synthesis - chemicalbook [chemicalbook.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. cetjournal.it [cetjournal.it]
- 8. spcmc.ac.in [spcmc.ac.in]
Application Notes and Protocols for the Evaluation of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one in Cyclooxygenase Inhibition Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one, a novel isoindolinone derivative, for its potential inhibitory activity against cyclooxygenase (COX) enzymes. While the isoindolinone scaffold is of significant interest in medicinal chemistry for its diverse biological activities, to date, there is no published literature specifically characterizing the interaction of this compound with COX-1 and COX-2.[1][2] This guide, therefore, serves as a foundational framework, presenting detailed protocols for screening this compound, determining its potency (IC50), and assessing its selectivity for the two primary COX isoforms. The methodologies described herein are grounded in established principles of enzyme kinetics and are adaptable for various detection formats, including colorimetric and fluorometric assays.
Introduction: The Rationale for Investigating Novel COX Inhibitors
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a pivotal enzyme in the arachidonic acid cascade, responsible for the synthesis of prostanoids, which are key mediators of inflammation, pain, and fever.[3][4] There are two primary isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[3][4]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and mitogens, leading to the production of prostaglandins that mediate inflammation and pain.[3][4]
The differential roles of these isoforms are central to the development of non-steroidal anti-inflammatory drugs (NSAIDs). While traditional NSAIDs inhibit both COX-1 and COX-2, their therapeutic anti-inflammatory effects are primarily due to the inhibition of COX-2. The concurrent inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal bleeding and renal toxicity.[5] This has driven the search for selective COX-2 inhibitors, which can offer potent anti-inflammatory relief with an improved safety profile.
The isoindolinone scaffold is a recognized pharmacophore present in a variety of biologically active compounds.[6] Derivatives of the related isoindoline structure have been explored as potential COX inhibitors.[1] Therefore, a systematic evaluation of novel isoindolinone compounds like this compound is a logical step in the quest for new anti-inflammatory agents.
The Cyclooxygenase Signaling Pathway
The COX enzyme possesses two distinct active sites that catalyze a two-step reaction. First, the cyclooxygenase active site converts arachidonic acid into the unstable intermediate, prostaglandin G2 (PGG2). Subsequently, the peroxidase active site reduces PGG2 to prostaglandin H2 (PGH2). PGH2 is then converted by various tissue-specific isomerases into a range of biologically active prostanoids.[7]
Figure 1. Simplified schematic of the cyclooxygenase pathway and the potential point of intervention for a test compound.
Experimental Design and Protocols
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2. This allows for the assessment of both potency and selectivity. This guide will detail a widely used colorimetric inhibitor screening assay.
Principle of the Colorimetric Assay
This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to PGG2. The peroxidase component of COX then reduces PGG2 to PGH2, a reaction that involves the oxidation of a chromogenic co-substrate. In this protocol, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is used, which develops a blue color upon oxidation that can be measured spectrophotometrically at 590 nm.[8][9] The intensity of the color is proportional to the peroxidase activity. An inhibitor will reduce the rate of PGH2 production, thereby decreasing the rate of TMPD oxidation.
Materials and Reagents
-
Test Compound: this compound (CAS: 1190380-38-1)[][11]
-
Substrate: Arachidonic Acid
-
Co-substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Heme: Required for reconstituting full enzyme activity
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Solvent for Test Compound: Dimethyl sulfoxide (DMSO)
-
Positive Controls:
-
Non-selective inhibitor: Indomethacin
-
Selective COX-2 inhibitor: Celecoxib
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Experimental Workflow
Figure 2. Step-by-step workflow for the COX inhibitor screening assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0). Equilibrate to 37°C before use.
-
Prepare working solutions of Heme, COX-1, and COX-2 in the Assay Buffer as per the supplier's instructions. Keep enzymes on ice at all times.[9]
-
Prepare a stock solution of the test compound (this compound) and control inhibitors (Indomethacin, Celecoxib) in DMSO (e.g., 10 mM).
-
Create a series of dilutions from the stock solution in DMSO to achieve the desired final assay concentrations.
-
-
Assay Plate Setup (in triplicate):
-
100% Initial Activity (Control) wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (either COX-1 or COX-2), and 10 µL DMSO (vehicle).
-
Inhibitor wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (either COX-1 or COX-2), and 10 µL of the diluted test compound or control inhibitor.
-
Background wells: Add 160 µL Assay Buffer, 10 µL Heme, and 10 µL DMSO.[9]
-
-
Pre-incubation:
-
Gently tap the plate to mix.
-
Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts. Note: Some inhibitors are time-dependent, and this incubation time may need optimization.[12]
-
-
Reaction Initiation:
-
Prepare a solution of Arachidonic Acid and TMPD in Assay Buffer.
-
Initiate the reaction by adding 20 µL of the Arachidonic Acid/TMPD solution to all wells.
-
-
Reaction Incubation:
-
Incubate for exactly 2-5 minutes at 37°C. The reaction proceeds quickly, and consistent timing is critical.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 590 nm using a microplate reader.
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the Background wells from the absorbance of all other wells.
-
Calculate Percent Inhibition:
-
Use the following formula for each inhibitor concentration: % Inhibition = [(Control Activity - Inhibitor Activity) / Control Activity] * 100
-
Where "Control Activity" is the background-corrected absorbance of the 100% Initial Activity wells and "Inhibitor Activity" is the background-corrected absorbance of the inhibitor wells.
-
-
Determine IC50 Value:
-
Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
Interpreting the Results
The output of this experimental plan will be two key values for this compound: an IC50 for COX-1 and an IC50 for COX-2.
Potency and Selectivity
-
Potency: The absolute IC50 value indicates the potency of the compound. A lower IC50 value signifies higher potency.
-
Selectivity Index (SI): The ratio of the IC50 values is used to determine the selectivity of the compound for one isoform over the other. Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)
-
SI > 1: The compound is selective for COX-2.
-
SI < 1: The compound is selective for COX-1.
-
SI ≈ 1: The compound is non-selective.
-
Hypothetical Data Presentation
The following tables illustrate how the final data for this compound ("Test Compound A") could be presented in comparison to known controls.
Table 1: IC50 Values for COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Test Compound A | Experimental Value | Experimental Value |
| Indomethacin (Control) | 0.1 | 1.5 |
| Celecoxib (Control) | 15 | 0.05 |
Table 2: Selectivity Index Calculation
| Compound | Selectivity Index (IC50 COX-1 / IC50 COX-2) | Classification |
| Test Compound A | Calculated Value | To be determined |
| Indomethacin (Control) | 0.07 | COX-1 Selective |
| Celecoxib (Control) | 300 | COX-2 Selective |
Conclusion and Future Directions
This application note provides a robust and detailed protocol for the initial characterization of this compound as a potential cyclooxygenase inhibitor. By determining the IC50 values for both COX-1 and COX-2, researchers can establish its potency and selectivity, which are critical first steps in the drug discovery pipeline.
Positive results from these in vitro assays would warrant further investigation, including:
-
Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Alternative Assay Formats: Confirmation of results using orthogonal methods, such as fluorometric assays or ELISA-based methods that directly measure prostaglandin production.[13][14][15]
-
Cell-based Assays: Evaluating the compound's activity in a more physiologically relevant environment, such as a human whole blood assay.[16]
-
In Vivo Studies: Assessing the anti-inflammatory efficacy and safety profile in animal models.
These subsequent studies are essential to fully characterize the pharmacological profile of this compound and to validate its potential as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. 1H-Isoindol-1-one, 5-amino-2,3-dihydro-2-methyl- [cymitquimica.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. caymanchem.com [caymanchem.com]
- 14. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 16. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one for Bioassays
Introduction: The Isoindolinone Scaffold as a Privileged Structure in Drug Discovery
The isoindolinone core is a significant structural motif found in a variety of natural products and synthetic molecules with a broad spectrum of biological activities.[1] This heterocyclic system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. The specific compound, 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one, offers a strategic advantage for library synthesis and lead optimization. The primary aromatic amine at the C-5 position serves as a versatile chemical handle for introducing a wide range of functional groups, thereby enabling the systematic exploration of the structure-activity relationship (SAR).
This application note provides a detailed guide for the derivatization of this compound. We will explore three robust and widely applicable synthetic strategies: amide bond formation, sulfonamide synthesis, and reductive amination. For each method, we will provide a comprehensive, step-by-step protocol, discuss the underlying chemical principles, and outline the necessary purification and characterization techniques. Furthermore, we will discuss the application of the resulting derivatives in relevant bioassays, offering insights into how these chemical modifications can be leveraged for drug discovery and development.
Derivatization Strategies: Expanding Chemical Diversity
The primary aromatic amine of this compound is a nucleophilic center that can readily participate in a variety of chemical transformations. The choice of derivatization strategy will depend on the desired physicochemical properties and the specific biological target of interest.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[2] Amide derivatives of the isoindolinone scaffold can be synthesized by coupling the primary amine with a variety of carboxylic acids using a suitable coupling reagent. This approach allows for the introduction of a vast array of substituents, enabling fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.
Caption: Workflow for amide coupling derivatization.
This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.[2]
Materials:
-
This compound
-
Carboxylic acid of choice (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DMF, add DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) in one portion.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | Highly efficient, minimizes racemization for chiral acids.[2] |
| Base | DIPEA | Non-nucleophilic base to neutralize the generated acid. |
| Solvent | Anhydrous DMF | Good solvent for all reactants and reagents. |
| Temperature | Room Temperature | Mild conditions to prevent side reactions. |
| Stoichiometry | Slight excess of acid and coupling reagent | Ensures complete consumption of the starting amine. |
Sulfonamide Synthesis: Introducing a Key Pharmacophore
Sulfonamides are a crucial class of compounds in drug discovery, known for their diverse pharmacological activities.[3] The synthesis of sulfonamide derivatives of this compound can be achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base.
Caption: Workflow for sulfonamide synthesis.
This protocol outlines a general procedure for the synthesis of sulfonamides from this compound.[3]
Materials:
-
This compound
-
Sulfonyl chloride of choice (1.1 equivalents)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of DCM and pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add the sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS), typically 1-3 hours.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Reagent | Sulfonyl Chloride | Readily available and reactive. |
| Base | Pyridine | Acts as a base and a catalyst.[3] |
| Solvent | Dichloromethane | Inert solvent that dissolves the reactants. |
| Temperature | 0°C to Room Temperature | Controls the initial exothermic reaction. |
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful method for forming C-N bonds and is an excellent way to introduce alkyl or substituted alkyl groups to the primary amine.[4][5] This one-pot reaction involves the formation of an intermediate imine from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[6]
Caption: Workflow for reductive amination.
This protocol provides a general method for the reductive amination of this compound with an aldehyde or ketone using sodium triacetoxyborohydride (NaBH(OAc)₃).[7]
Materials:
-
This compound
-
Aldehyde or ketone (1.2 equivalents)
-
Sodium triacetoxyborohydride (1.5 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of this compound (1 equivalent) in anhydrous DCE, add the aldehyde or ketone (1.2 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective reducing agent for imines in the presence of carbonyls.[4] |
| Solvent | 1,2-Dichloroethane | Common solvent for reductive amination. |
| Catalyst | Acetic Acid | Catalyzes imine formation. |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |
Purification and Characterization of Derivatives
Purification by High-Performance Liquid Chromatography (HPLC)
For high-purity compounds required for bioassays, purification by preparative reversed-phase HPLC (RP-HPLC) is often necessary.[8][9][10]
-
Method Development: Develop an analytical HPLC method using a C18 column to achieve good separation of the desired product from impurities.[11] A typical gradient could be from 5% to 95% acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid) over 20-30 minutes.
-
Scaling Up: Scale up the analytical method to a preparative HPLC system with a larger C18 column.[9]
-
Fraction Collection: Collect fractions corresponding to the peak of the desired product.
-
Analysis and Lyophilization: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent by lyophilization to obtain the final compound.
Structural Characterization
The identity and purity of the synthesized derivatives must be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the derivatives.[12]
Application in Bioassays
The derivatized isoindolinone library can be screened in a variety of bioassays to identify compounds with desired biological activities. Isoindolinone derivatives have shown a wide range of biological effects, including anticancer, anti-inflammatory, and neuroprotective activities.
Example Bioassay: In Vitro Antiproliferative Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
Caption: General workflow for an in vitro MTT assay.
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized isoindolinone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Conclusion
This compound is a valuable starting material for the synthesis of diverse libraries of isoindolinone derivatives. The derivatization strategies outlined in this application note—amide coupling, sulfonamide synthesis, and reductive amination—are robust, versatile, and amenable to parallel synthesis. The resulting compound libraries can be effectively screened in a variety of bioassays to identify novel therapeutic agents. The combination of efficient synthetic methodologies, rigorous purification and characterization, and relevant biological evaluation provides a powerful platform for advancing drug discovery programs based on the privileged isoindolinone scaffold.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-ones derivatives via a free radical cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis , characterization and pharmacological evaluation of novel Indole derivatives | Semantic Scholar [semanticscholar.org]
- 9. research.abo.fi [research.abo.fi]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note: Acknowledgment of Search Findings for 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one in Cell Imaging
1. Introduction and Summary of Findings
This document addresses the inquiry regarding the use of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one as a tool for cell imaging. A comprehensive review of scientific literature and chemical databases was conducted to assemble a detailed application and protocol guide as requested.
The investigation concluded that there is no currently available scientific literature, application data, or established protocols for the use of this compound in any cell imaging modalities. The primary established role for this compound is as a chemical intermediate in the synthesis of pharmaceutical agents, and it is commercially available from suppliers for this purpose.[1]
While the isoindolinone scaffold is present in some classes of fluorescent dyes, the specific compound has not been characterized for its photophysical properties (e.g., absorption/emission spectra, quantum yield, photostability), which are essential prerequisites for a cell imaging probe.[2][3][4][5][6]
Therefore, providing a detailed, experimentally validated protocol for a non-existent application would be scientifically unsound and contrary to the principles of expertise, authoritativeness, and trustworthiness. This note serves to transparently communicate these findings and, in lieu of a direct protocol, provide a scientifically grounded perspective on the potential development of isoindolinone-based probes for cell imaging.
2. The Isoindolinone Scaffold: A Platform for Fluorophore Development
The core structure of an isoindolinone has been successfully incorporated into various fluorescent probes.[2][3][4][5][6] The development of a novel imaging agent based on the this compound backbone would necessitate a structured research and development workflow. This process would involve chemical modification to tune its optical properties and potentially introduce targeting moieties.
Below is a conceptual workflow for assessing and developing a novel isoindolinone-based compound for cell imaging applications.
Figure 1: Conceptual workflow for the development of a novel cell imaging probe.
3. Hypothetical Protocol: General Considerations for a Novel Isoindolinone-Based Probe
Should this compound or a derivative demonstrate suitable photophysical properties and low cytotoxicity, a generalized protocol for its initial evaluation in cell imaging would be as follows. This is a theoretical framework and would require extensive optimization.
3.1. Reagent Preparation
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of the candidate compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in a physiologically compatible buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)) to the desired final concentration. The optimal concentration would need to be determined empirically, typically in the range of 1-10 µM.
3.2. Cell Staining Procedure
-
Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes) and culture to the desired confluency.
-
Probe Incubation: Remove the culture medium and wash the cells once with pre-warmed buffer. Add the working solution of the probe to the cells and incubate for a period ranging from 15 to 60 minutes at 37°C. The optimal incubation time must be determined experimentally.
-
Washing: Remove the probe-containing solution and wash the cells two to three times with pre-warmed buffer to remove any unbound probe.
-
Imaging: Add fresh buffer or imaging medium to the cells. Image the cells using a fluorescence microscope equipped with appropriate filter sets, which would be determined during the initial photophysical characterization.
3.3. Key Experimental Parameters for Optimization
The following table outlines the critical parameters that would need to be systematically optimized for any new cell imaging probe.
| Parameter | Typical Range | Rationale |
| Probe Concentration | 1 - 10 µM | To achieve sufficient signal-to-noise while minimizing potential cytotoxicity or off-target effects. |
| Incubation Time | 15 - 60 minutes | To allow for sufficient cellular uptake and binding to the target of interest, if any. |
| Incubation Temperature | 37°C | To mimic physiological conditions and facilitate active transport mechanisms if applicable. |
| Wash Steps | 2 - 3 washes | To reduce background fluorescence from unbound probe, thereby increasing the signal-to-noise ratio. |
While this compound is not a known cell imaging agent, the underlying isoindolinone chemistry remains a promising area for the development of novel fluorescent probes.[2][3][4][5][6] The path from a basic chemical scaffold to a validated imaging tool is a rigorous one, requiring comprehensive characterization and optimization as outlined conceptually in this note.
Researchers interested in this area are encouraged to perform the foundational photophysical and cytotoxic assessments before proceeding with cell-based experiments.
References
- 1. 1H-Isoindol-1-one, 5-amino-2,3-dihydro-2-methyl- [cymitquimica.com]
- 2. Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two-photon ESIPT-based fluorescent probe using 4-hydroxyisoindoline-1,3-dione for the detection of peroxynitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescent Isoindole Crosslink (FlICk) Chemistry: A Rapid, User-friendly Stapling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isoindolinone Scaffold
The isoindolinone core is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic compounds of significant biological importance. Its rigid, bicyclic structure provides a valuable scaffold for the development of therapeutic agents. The incorporation of an amino group at the 5-position, coupled with N-methylation, yields 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one, a highly versatile and functionalized building block. This compound has garnered considerable attention in medicinal chemistry, primarily as a key precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents. The structural resemblance of the isoindolinone scaffold to the nicotinamide moiety of NAD+ allows for competitive inhibition at the catalytic site of PARP enzymes, making it a promising candidate for the development of novel cancer therapeutics.
This guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights to facilitate its use in research and drug discovery.
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step sequence involving the preparation of a nitro-intermediate followed by its reduction. This strategy allows for the introduction of the key amino functionality at a late stage, ensuring compatibility with a broader range of reaction conditions in the initial steps.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 5-Nitro-2-methyl-2,3-dihydro-1H-isoindol-1-one
This protocol describes the formation of the N-methylated nitro-isoindolinone intermediate from a suitable starting material. The causality behind this step lies in the facile cyclization of an ortho-functionalized benzoyl derivative with a primary amine.
Materials:
-
4-Nitro-2-(bromomethyl)benzoyl bromide
-
Methylamine (40% in water)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-Nitro-2-(bromomethyl)benzoyl bromide (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylamine (2.2 eq) to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 5-Nitro-2-methyl-2,3-dihydro-1H-isoindol-1-one as a solid.
Characterization Data (Hypothetical):
| Property | Value |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃) | δ 8.45 (d, J = 2.0 Hz, 1H), 8.20 (dd, J = 8.4, 2.0 Hz, 1H), 7.60 (d, J = 8.4 Hz, 1H), 4.50 (s, 2H), 3.20 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 168.0, 147.5, 145.0, 132.0, 128.0, 125.0, 120.0, 52.0, 30.0 |
| Mass Spec (ESI) | m/z = 193.06 [M+H]⁺ |
Protocol 2: Reduction of 5-Nitro-2-methyl-2,3-dihydro-1H-isoindol-1-one
The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
5-Nitro-2-methyl-2,3-dihydro-1H-isoindol-1-one
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Celite®
Procedure:
-
To a solution of 5-Nitro-2-methyl-2,3-dihydro-1H-isoindol-1-one (1.0 eq) in methanol or ethanol, add 10% Pd/C (10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound. The crude product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
Characterization Data (Hypothetical):
| Property | Value |
| Appearance | Off-white to light brown solid |
| ¹H NMR (DMSO-d₆) | δ 7.10 (d, J = 8.0 Hz, 1H), 6.60 (dd, J = 8.0, 2.0 Hz, 1H), 6.50 (d, J = 2.0 Hz, 1H), 5.20 (s, 2H, NH₂), 4.20 (s, 2H), 3.00 (s, 3H) |
| ¹³C NMR (DMSO-d₆) | δ 167.0, 148.0, 132.0, 125.0, 115.0, 112.0, 110.0, 51.0, 29.0 |
| Mass Spec (ESI) | m/z = 163.09 [M+H]⁺ |
Applications in Organic Synthesis: A Versatile Nucleophile
The primary amino group on the aromatic ring of this compound makes it a valuable nucleophile for a variety of synthetic transformations, including acylation and alkylation reactions. These reactions are fundamental for the construction of more complex molecules, particularly in the context of drug discovery.
Caption: Key reactions of the isoindolinone building block.
Protocol 3: N-Acylation of this compound
The acylation of the amino group is a common strategy to introduce diverse functionalities and build more complex molecular architectures. This reaction is crucial for the synthesis of many PARP inhibitors.
Materials:
-
This compound
-
Acyl chloride or Carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) if using a carboxylic acid
-
Base (e.g., Triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure (using an Acyl Chloride):
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Procedure (using a Carboxylic Acid and Coupling Agent):
-
To a solution of the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF, add this compound (1.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Expected Outcome and Causality:
The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acyl chloride or the activated carboxylic acid, leading to the formation of a stable amide bond. The choice of coupling agent and base is critical for efficient amide bond formation and to minimize side reactions.
Protocol 4: N-Alkylation of this compound (Reductive Amination)
Reductive amination is a powerful method for the N-alkylation of primary amines, providing a controlled and efficient route to secondary amines.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
-
Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Mechanistic Insight:
The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the primary amine and the carbonyl compound. The reducing agent then selectively reduces the iminium ion to the corresponding secondary amine. Sodium triacetoxyborohydride is often the preferred reducing agent due to its mildness and tolerance of the slightly acidic conditions required for imine formation.
Conclusion: A Gateway to Molecular Diversity
This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of a reactive primary amino group provide a gateway to a wide range of molecular diversity. The protocols outlined in this guide offer a solid foundation for researchers to utilize this compound in the synthesis of novel and potentially bioactive molecules, particularly in the pursuit of new therapeutic agents. The principles and techniques described are broadly applicable and can be adapted to a variety of synthetic targets.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one
Welcome to the dedicated technical support guide for the synthesis and yield optimization of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one. This resource is tailored for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with this multi-step synthesis. Here, we dissect common experimental hurdles, provide evidence-based solutions, and offer detailed protocols to enhance the efficiency and reproducibility of your work.
Overview of the Synthetic Strategy
The synthesis of this compound is most reliably achieved via a two-step process. This strategy involves the initial synthesis of a nitro-substituted intermediate, 2-methyl-5-nitro-2,3-dihydro-1H-isoindol-1-one , followed by a catalytic reduction of the nitro group to the desired primary amine. This approach is advantageous as it utilizes commercially available starting materials and employs robust, well-documented chemical transformations.
5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one stability and storage conditions
Technical Support Center: 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one
Welcome to the technical support guide for this compound (CAS 144576-97-2). This document provides essential information on the stability and storage of this compound, along with troubleshooting guides to address common issues encountered during its handling and use in research and development. Our goal is to ensure the integrity of your experiments by providing scientifically grounded advice.
I. Compound Overview and General Recommendations
This compound is an aromatic amine and a derivative of the isoindolinone heterocyclic core.[1] The stability of such compounds is paramount for reproducible experimental outcomes. The primary factors influencing the stability of aromatic amines are exposure to light, oxygen, moisture, and elevated temperatures. Aromatic amines, in general, should be handled with care due to their potential toxicity.[2][3]
Key Recommendations at a Glance:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term use. For long-term storage, -20°C is recommended. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The amino group is susceptible to oxidation. |
| Light | Protect from light by using amber vials or storing in the dark. | Aromatic compounds can be light-sensitive. |
| Moisture | Store in a tightly sealed container in a dry environment. | Aromatic amines can be hygroscopic.[4] |
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability and handling of this compound.
Q1: My solid this compound has changed color from off-white to a brownish tint. Is it still usable?
A1: A color change often indicates degradation, likely due to oxidation of the aromatic amino group. While minor discoloration may not significantly impact all applications, it is a sign of reduced purity. For sensitive assays, it is highly recommended to use a fresh, uncolored lot of the compound. If you must use the discolored compound, consider repurification (e.g., recrystallization) if possible, and validate its performance in a small-scale pilot experiment against a known standard.
Q2: I dissolved the compound in DMSO for my experiments and stored the stock solution at 4°C. After a few days, I noticed some precipitation. What should I do?
A2: Precipitation of a DMSO stock solution upon storage at 4°C is a common issue. This may be due to the compound's limited solubility at lower temperatures. To resolve this, gently warm the solution to room temperature and vortex until the precipitate redissolves. To prevent this in the future, consider preparing smaller aliquots of your stock solution and storing them at -20°C. This minimizes the need for repeated freeze-thaw cycles and reduces the chances of precipitation.
Q3: How many times can I freeze and thaw a stock solution of this compound?
A3: To maintain the integrity of the compound, it is best to minimize freeze-thaw cycles. We recommend preparing single-use aliquots of your stock solution. If this is not feasible, limit the number of freeze-thaw cycles to no more than three to five. Each cycle increases the risk of degradation and the introduction of moisture.
Q4: What solvents are recommended for dissolving this compound?
A4: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For aqueous buffers, its solubility is likely to be pH-dependent. Due to the basic nature of the amino group, solubility may be enhanced in acidic conditions. However, always check the stability of the compound at different pH values before preparing aqueous solutions for your experiments.
III. Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems related to the stability of this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing a loss of expected biological activity or inconsistent results between experiments, compound degradation may be a contributing factor.
Troubleshooting Workflow:
References
Overcoming solubility issues with 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one in aqueous solutions
Technical Support Center: 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous solutions. Our goal is to equip you with the foundational knowledge and procedural expertise to overcome these hurdles effectively.
Section 1: Foundational Concepts & FAQs
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: Why is my this compound poorly soluble in neutral water or phosphate-buffered saline (PBS)?
A1: The limited aqueous solubility of this compound at neutral pH is due to its molecular structure. It possesses a relatively nonpolar aromatic ring system, which is hydrophobic. The key to its solubility lies in the basic amino group (-NH₂) attached to this ring. In neutral solutions (pH ≈ 7), this amino group is predominantly in its un-ionized, free base form, which is less water-soluble. To achieve significant aqueous solubility, this basic group must be protonated.
Q2: What are the critical chemical properties of this compound that I should be aware of for solubilization?
A2: The most critical property is the basicity of the aromatic amino group. The strength of a base is measured by its pKa value, which is the pH at which 50% of the compound is in its ionized (protonated) form. While the exact experimental pKa of this compound is not readily published, typical aromatic amines have pKa values in the range of 4 to 5.[1][2] This is significantly lower than aliphatic amines (pKa ≈ 10-11) because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making it less available for protonation.[1][2] This pKa value is the cornerstone of the primary solubilization strategy: pH adjustment.
Q3: I've seen the terms "kinetic" and "thermodynamic" solubility. What is the difference, and why is it important for my experiments?
A3: Understanding this distinction is crucial for designing robust experiments and interpreting results correctly.
-
Kinetic Solubility is typically measured in early-stage drug discovery. It involves dissolving the compound in an organic solvent (like DMSO) first, then adding this stock solution to an aqueous buffer.[3][4] The measurement is taken quickly, and the resulting value represents the concentration at which the compound precipitates from a supersaturated solution.[4][5][6] It's a high-throughput method useful for screening, but the values can often be higher than the true equilibrium solubility.[6][7]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent after it has reached equilibrium.[4] This is measured by adding the solid compound directly to the aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[3] This value is more relevant for formulation development and predicting in vivo behavior.[4]
For initial in vitro assays, you are often working with kinetic solubility. However, if you observe compound precipitation over the course of your experiment, you may be exceeding the thermodynamic solubility limit.
Section 2: Primary Troubleshooting Strategy: pH Adjustment
The most direct method to solubilize this compound is by leveraging the basicity of its amino group.
Q4: How exactly does lowering the pH help dissolve the compound?
A4: By lowering the pH of the solution with an acid (like HCl), you introduce an excess of protons (H⁺). These protons will be accepted by the basic amino group, converting it into its protonated, cationic form (-NH₃⁺). This ionized form is a salt (e.g., a hydrochloride salt), which is significantly more polar and, therefore, much more soluble in water. This principle is described by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to un-ionized forms of the compound.[8][9]
Q5: How do I know how much acid to add? What is the target pH?
A5: The general rule of thumb is to adjust the pH of your solution to be at least 2 pH units below the compound's pKa. At a pH 2 units below the pKa, over 99% of the compound will be in its protonated, soluble form. Given that the estimated pKa is around 4.5, a target pH of ≤ 2.5 is recommended for preparing a concentrated aqueous stock solution.
Protocol 1: Preparation of an Acidic Stock Solution
This protocol details the steps to create a 10 mM stock solution in an acidic buffer.
-
Preparation: Weigh out 1.622 mg of this compound (MW: 162.19 g/mol ) for a final volume of 1 mL at 10 mM.
-
Solvent Addition: Add approximately 900 µL of deionized water to the solid compound. It will likely appear as an insoluble suspension.
-
Acidification: While vortexing or stirring, add 1 M HCl dropwise (e.g., 1-2 µL at a time).
-
Dissolution: Continue adding acid and vortexing until the solid material is completely dissolved and the solution is clear.
-
pH Measurement & Adjustment: Use a calibrated pH meter to check the pH of the solution. If the pH is above 2.5, add more 1 M HCl carefully to reach the target pH.
-
Final Volume Adjustment: Bring the final volume to 1.0 mL with deionized water.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the final stock solution through a 0.22 µm syringe filter compatible with acidic solutions.
Diagram 1: Solubility vs. pH Relationship This diagram illustrates the theoretical relationship between pH and the solubility of a basic compound like this compound.
Caption: Conceptual plot of solubility vs. pH for a basic compound.
Q6: My compound dissolved perfectly in the acidic stock, but it precipitated immediately when I diluted it into my neutral (pH 7.4) cell culture medium. What is happening?
A6: This is a very common issue known as "precipitation upon dilution." When you add your highly concentrated, low-pH stock solution to the large volume of neutral buffer, the buffer's capacity neutralizes the small amount of acid from your stock. The pH of the final solution reverts to ~7.4. At this pH, the compound deprotonates back to its poorly soluble free base form. If the final concentration in the medium exceeds its intrinsic thermodynamic solubility at that pH, it will precipitate.
Troubleshooting Precipitation:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to a level below its solubility limit at pH 7.4. You may need to determine this limit empirically.
-
Use a Co-solvent: If a higher concentration is required, preparing the stock in a co-solvent like DMSO may be necessary (see Section 3).
-
Check for Salt Effects: High salt concentrations in some buffers can sometimes decrease the solubility of organic molecules (salting out). Try diluting into a lower salt buffer first, if your experiment allows.
Section 3: Alternative & Advanced Strategies
When pH adjustment is insufficient or incompatible with your experimental system, other methods can be employed.[10][11]
Q7: pH modification isn't an option for my experiment due to cellular toxicity or effects on my target. What are my other options?
A7: The primary alternative is to use organic co-solvents.[12][13] Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[14]
Co-Solvents
Dimethyl sulfoxide (DMSO) is the most common co-solvent for in vitro studies. Others include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[13]
Table 1: Comparison of Common Co-solvents
| Co-Solvent | Typical Starting Stock Conc. | Recommended Final Conc. (in vitro) | Pros | Cons |
| DMSO | 10-50 mM | < 0.5% (v/v) | High solubilizing power for many compounds. | Can be toxic to cells at >0.5-1%; may interfere with some assays. |
| Ethanol | 10-50 mM | < 1% (v/v) | Less toxic than DMSO for many cell types. | Lower solubilizing power for very hydrophobic compounds. |
| PEG 400 | 10-50 mM | Variable; check cell tolerance | Good for in vivo formulations; low toxicity. | Can be viscous; may not be suitable for all in vitro assays. |
Protocol 2: Preparation of a Co-solvent (DMSO) Stock Solution
-
Preparation: Weigh out the desired amount of this compound.
-
Solubilization: Add 100% cell-culture grade DMSO to the solid to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex or sonicate gently in a water bath until the compound is fully dissolved. Ensure no solid particles remain.
-
Storage: Store in small aliquots at -20°C or -80°C in desiccated conditions to prevent water absorption by the DMSO.
-
Application: When dosing into your aqueous medium, ensure the final DMSO concentration remains below the tolerance level of your system (typically <0.5%). For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL stock into 1 mL medium), resulting in a final DMSO concentration of 0.1%.
Section 4: Stability & Degradation Concerns
It is critical to ensure that your solubilization method does not compromise the integrity of your compound.
Q8: Could the low pH used for solubilization cause my compound to degrade?
A8: This is a valid concern. The this compound molecule contains a lactam (a cyclic amide) ring. Amides and lactams can be susceptible to acid-catalyzed hydrolysis, which would break the ring and render the compound inactive.[15][16][17] The rate of this hydrolysis depends on the specific lactam structure, pH, temperature, and incubation time.[15][16]
Recommendations for Mitigating Degradation:
-
Use Freshly Prepared Stocks: Prepare acidic stock solutions fresh on the day of the experiment.
-
Store Cold: If storage is necessary, keep acidic stocks at 4°C for short-term use (1-2 days) or frozen at -20°C or -80°C for longer periods to slow down the hydrolysis rate.
-
Perform Stability Checks: To be certain, you can assess the stability of your compound in the acidic stock solution over time using analytical methods like HPLC or LC-MS. Compare the chromatogram of a fresh sample to one that has been stored for a period. The appearance of new peaks or a decrease in the main peak area would indicate degradation.
Diagram 2: Troubleshooting Workflow This flowchart guides the user through the decision-making process for selecting a solubilization strategy.
Caption: Decision workflow for solubilizing the target compound.
References
- 1. fiveable.me [fiveable.me]
- 2. grokipedia.com [grokipedia.com]
- 3. enamine.net [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 9. microbenotes.com [microbenotes.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. bepls.com [bepls.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Substituted Isoindolinone Synthesis
Welcome to the technical resource center for the synthesis of N-substituted isoindolinones. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important structural motif. Isoindolinones are core scaffolds in numerous pharmaceuticals and biologically active compounds, making their efficient synthesis a critical task.[1][2][3] This document moves beyond simple protocols to provide in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles behind each strategic choice.
Foundational Synthetic Strategies: A Brief Overview
The approach to synthesizing N-substituted isoindolinones is diverse, with the optimal choice depending on available starting materials, desired substitution patterns, and scalability. Understanding the primary pathways is the first step in effective troubleshooting.
-
Reductive Amination & Cyclization: A highly efficient and common one-pot method involves the reaction of 2-carboxybenzaldehyde with a primary amine.[4][5] This pathway proceeds via the formation of an imine, which is then reduced, followed by an intramolecular amidation to form the lactam ring.
-
Transition Metal Catalysis: Palladium, copper, and rhodium catalysts are frequently used to construct the isoindolinone core through various mechanisms, including C-H activation, carbonylation, and cross-coupling reactions.[1][2][6] These methods offer access to a wide range of complex derivatives from readily available starting materials.[2][6]
-
Directed ortho-Lithiation: This strategy uses a directing group on a benzylamine derivative to facilitate lithiation at the ortho-position of the aromatic ring. Subsequent reaction with an electrophile (like CO2 or an aldehyde) and cyclization yields the isoindolinone.[7][8][9][10]
-
Reduction of Phthalimides: The selective reduction of one carbonyl group of an N-substituted phthalimide is a straightforward method, though it can sometimes suffer from over-reduction.
Troubleshooting Guide & Common Scenarios
This section addresses specific experimental challenges in a question-and-answer format.
Scenario 1: Low or Non-Existent Product Yield
Question: My reaction has stalled, or my final yield is disappointingly low. What are the most likely causes and how can I address them?
Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.
-
Cause A: Inactive Catalyst or Reagents
-
The "Why": Transition metal catalysts, especially palladium and platinum, can be sensitive to air and moisture, leading to oxidation and loss of activity. Similarly, reagents like organolithiums (e.g., t-BuLi) degrade over time if not stored properly. Amines can form carbonates by reacting with atmospheric CO2.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Before starting, check the purity of your amine and aldehyde/acid starting materials by NMR or TLC. Impurities can act as catalyst poisons.
-
Catalyst Handling: If using a transition metal catalyst, ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon). Use freshly opened or properly stored catalysts. For reactions like the Pt-nanowire catalyzed reductive amination, the catalyst's high activity is key to success.[4][5]
-
Titrate Organometallics: If using an organolithium reagent, titrate it before use to determine its exact molarity.[10]
-
-
-
Cause B: Suboptimal Reaction Conditions (Solvent & Temperature)
-
The "Why": The solvent plays a critical role in solubility, reaction rate, and even the reaction pathway. For example, in some syntheses, protic solvents like isopropanol are optimal, while others require aprotic polar solvents like THF or dioxane.[8][11] Temperature provides the necessary activation energy for key steps, particularly the final intramolecular cyclization, which can be slow at lower temperatures.
-
Troubleshooting Steps:
-
Solvent Screen: If yields are low, consider screening a few different solvents. A study on ultrasonic-assisted synthesis found that iso-propanol gave a 75% yield, while ethanol, acetonitrile, and dichloromethane were less effective.[11]
-
Temperature Adjustment: Incrementally increase the reaction temperature (e.g., in 10-15 °C steps) while monitoring by TLC. For many palladium-catalyzed cyclizations, temperatures between 70-110 °C are common.[1][12] Be cautious, as excessively high temperatures can promote side reactions.
-
Reaction Time: Ensure the reaction has run to completion. Take aliquots at different time points (e.g., 2h, 6h, 12h, 24h) and analyze by TLC or LC-MS to determine the optimal reaction time.
-
-
-
Cause C: Poor Nucleophilicity of the Amine
-
The "Why": Electron-deficient anilines or sterically hindered amines are less nucleophilic, making the initial imine formation or the final cyclization step sluggish.
-
Troubleshooting Steps:
-
Add a Mild Acid Catalyst: For imine formation, a catalytic amount of a mild acid (like acetic acid) can protonate the aldehyde's carbonyl group, making it more electrophilic and accelerating the initial condensation with the amine.[13]
-
Increase Reagent Equivalents: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help drive the equilibrium towards product formation.[5]
-
Higher Temperatures: As mentioned, increased thermal energy can help overcome the activation barrier for less reactive amines.
-
-
Scenario 2: Significant Side Product Formation
Question: My TLC/NMR shows multiple spots/peaks besides my desired product. How can I identify and minimize these impurities?
Answer: Side product formation often points to issues with reaction selectivity, stability, or competing reaction pathways.
-
Common Side Product A: Uncyclized Intermediate
-
Identification: This is often an amino acid or amino ester, which will have a different polarity from the final lactam. It can be identified by LC-MS (look for a mass corresponding to the starting materials + H2O, if starting from an aldehyde/acid).
-
The "Why": The final intramolecular cyclization is often the rate-limiting step. If the conditions are not forcing enough (e.g., temperature is too low, reaction time is too short), this intermediate will accumulate.
-
Solution: Increase the reaction temperature and/or extend the reaction time.
-
-
Common Side Product B: Polymerization
-
Identification: Often appears as an insoluble baseline material on a TLC plate or as broad, unresolved humps in an NMR spectrum.
-
The "Why": Highly reactive intermediates, particularly those related to isoindole itself, can polymerize if not trapped efficiently in an intramolecular reaction.[14]
-
Solution: Ensure reaction conditions favor intramolecular cyclization over intermolecular reactions. This can sometimes be achieved by running the reaction at higher dilution.
-
-
Common Side Product C: Oxidized Byproducts
-
Identification: In some palladium-catalyzed reactions, exposure of the final product to air can lead to oxidation, for instance, forming 3-hydroxy derivatives.[1]
-
The "Why": The isoindolinone core can be susceptible to oxidation, especially in the presence of a catalyst and oxygen.
-
Solution: Perform the reaction and workup under a strictly inert atmosphere (N2 or Ar). If the hydroxy derivative is actually desired, a one-pot cyclization/oxidation procedure can be employed by switching from a nitrogen to an oxygen atmosphere after the initial reaction is complete.[1]
-
Scenario 3: Difficult Product Purification
Question: My crude product is an oil or a complex solid mixture that is difficult to purify by standard column chromatography. What are my alternatives?
Answer: Purification is often as challenging as the reaction itself. When chromatography fails, consider chemical or physical separation methods.
-
Recrystallization: If your product is a solid, this is the most powerful purification technique for removing small amounts of impurities. Screen various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Dichloromethane/Methanol).
-
Acid-Base Extraction: The N-substituted isoindolinone is a neutral amide. If your impurities are acidic (e.g., unreacted 2-carboxybenzaldehyde) or basic (e.g., unreacted amine), you can selectively remove them with an aqueous wash.
-
Wash the organic layer (e.g., in Ethyl Acetate or DCM) with a mild base (e.g., saturated NaHCO3 solution) to remove acidic impurities.
-
Wash the organic layer with a mild acid (e.g., 1M HCl) to remove basic impurities.
-
Caution: Ensure your final product is stable to these pH changes before attempting.[15]
-
-
Trituration: If the product is a solid but the impurities are oily, you can often "wash" the solid. Suspend the crude material in a solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). Stir, then filter to collect the purified solid product.[16]
Key Experimental Protocols & Data
To provide a practical framework, here is a generalized protocol and a data summary table based on successful literature precedents.
General Protocol: Pt-Nanowire Catalyzed Synthesis of N-Substituted Isoindolinones
This protocol is adapted from the highly efficient method utilizing Pt nanowires for the reductive amination of 2-carboxybenzaldehyde.[4][5][17]
-
Setup: To a flame-dried Schlenk flask under a hydrogen atmosphere (1 bar, balloon), add 2-carboxybenzaldehyde (1.0 mmol, 1.0 equiv).
-
Reagents: Add the desired primary amine (1.1 mmol, 1.1 equiv) and the Pt nanowire catalyst (typically a small loading, e.g., 0.5-1 mol%).
-
Solvent: Add the reaction solvent (e.g., 1,4-dioxane, 2 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with a suitable solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography or recrystallization to yield the pure N-substituted isoindolinone.
Table 1: Comparison of Optimized Reaction Conditions
| Catalyst System | Starting Materials | Key Conditions | Typical Yields | Reference |
| Pt Nanowires / H₂ | 2-Carboxybenzaldehyde, Primary Amine | 1,4-Dioxane, 80 °C, 1 bar H₂ | 90-99% | [5] |
| Pd₂(dba)₃ / Xantphos | 2-Iodobenzamide derivative | i-PrOH / Et₃N, 70 °C, N₂ atmosphere | 60-85% | [1] |
| t-BuLi (ortho-lithiation) | N'-benzyl-N,N-dimethylurea, Electrophile | Anhydrous THF, 0 °C, N₂ atmosphere | 75-95% | [8][10] |
| Copper(I) Catalysis | (E)-3-(2-formylphenyl)acrylate, Amine | Open flask, specific conditions not fully detailed | Good to Excellent | [18] |
Visualization of Key Processes
Diagrams can clarify complex chemical transformations and troubleshooting logic.
Reaction Mechanism: Reductive Amination Pathway
This diagram illustrates the one-pot synthesis of an N-substituted isoindolinone from 2-carboxybenzaldehyde and a primary amine (R-NH₂).
Caption: Pt-catalyzed reductive amination workflow.
Troubleshooting Decision Tree
This workflow provides a logical sequence of steps to diagnose a failed or low-yielding reaction.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]
- 2. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. How To [chem.rochester.edu]
- 16. One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N′-benzyl-N,N-dimethylureas - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Isoindolinone synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Preventing degradation of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one during experiments
Technical Support Center: 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one
A Guide to Experimental Stability and Degradation Prevention
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout experimental workflows. This guide provides in-depth explanations, proactive preventative measures, and troubleshooting solutions to mitigate compound degradation.
Section 1: Understanding the Chemical Stability of this compound
The stability of this compound is dictated by two primary functional groups within its structure: the aromatic amine and the lactam ring . Understanding their vulnerabilities is the first step toward preventing degradation.
-
Aromatic Amine Group (at C5): The primary aromatic amine is the most susceptible site for degradation. Aromatic amines are well-known to undergo oxidation, especially in the presence of atmospheric oxygen, light, and trace metal ions.[1][2] This oxidative process is often autocatalytic and leads to the formation of highly colored quinone-imine type structures and polymerized byproducts. This is the primary reason for the common observation of solutions turning from colorless to yellow, brown, or even black over time.[3][4]
-
Lactam Ring (Isoindolinone Core): The isoindolinone structure contains an internal amide bond known as a lactam.[5] While generally more stable than esters, lactams are susceptible to hydrolysis, which breaks open the five-membered ring. This reaction is catalyzed by strong acidic or basic conditions, particularly at elevated temperatures.
Below is a diagram illustrating the key structural features and their vulnerabilities.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 3. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 4. US2664445A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 5. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one and related isoindolinone scaffolds. This document provides in-depth troubleshooting guides and frequently asked questions to address challenges related to cellular uptake and permeability. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome permeability barriers in your experiments.
Section 1: Understanding the Permeability Challenge
The isoindolinone core is a prevalent scaffold in medicinal chemistry, found in numerous natural products and pharmaceutical compounds.[1] However, like many small molecules developed for intracellular targets, achieving optimal cell permeability can be a significant hurdle.
The structure of This compound (Molecular Formula: C₉H₁₀N₂O, Molecular Weight: 162.19 g/mol [2]) presents specific features that may impact its ability to cross the lipid bilayer of a cell membrane. The primary amine group at the 5-position is a key feature. While potentially crucial for target engagement, this polar group is a hydrogen bond donor and can become protonated at physiological pH. This charge and polarity increase the energy penalty required to move from an aqueous environment into the lipophilic membrane interior, often resulting in poor passive diffusion.[3][4]
This guide provides a logical workflow to first diagnose the nature of the permeability issue and then systematically address it using formulation-based, physical, and medicinal chemistry strategies.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when dealing with compounds showing low efficacy in cell-based assays.
Q1: My cell-based assay shows low activity for my compound. How do I know if cell permeability is the problem?
A1: Low activity is not definitively a permeability issue; it could also be due to low target affinity or compound instability. To specifically assess permeability, you should perform a direct measurement using one of the following standard assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's an excellent first screen to determine if the compound has favorable physicochemical properties for passive transport.[5]
-
Caco-2 or MDCK Cell Monolayer Assays: These are considered the gold standard for in vitro permeability.[6] They use confluent monolayers of intestinal (Caco-2) or kidney (MDCK) epithelial cells to model the intestinal barrier. These assays can distinguish between passive diffusion and active transport processes, such as efflux.[6]
Q2: What does an "efflux ratio" from a Caco-2 assay tell me?
A2: The efflux ratio is critical for diagnosing active transport against your compound. It is calculated by dividing the permeability coefficient from the basolateral-to-apical direction (B→A) by the permeability from the apical-to-basolateral direction (A→B). An efflux ratio greater than 2 is a strong indicator that your compound is being actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).[7] This is a very common reason for low intracellular drug concentration and apparent low permeability.
Q3: What are the primary strategies I can use to increase the intracellular concentration of my compound?
A3: The strategies fall into three main categories, which are detailed in the Troubleshooting Guides below:
-
Formulation & Co-administration: Using solvents or agents that transiently increase membrane permeability. This is often suitable for in vitro studies.
-
Physical Enhancement Methods: Employing physical forces, like electrical fields, to temporarily create pores in the cell membrane. These methods are primarily for in vitro applications.[8][9]
-
Chemical Modification (Medicinal Chemistry): Altering the compound's structure to improve its inherent permeability, often by creating a "prodrug."[10][11][12] This is a key strategy in drug development.
Section 3: Troubleshooting Workflow & Methodologies
This section provides detailed guides for diagnosing and solving permeability issues. We will begin with the simplest, most direct methods before progressing to more complex chemical modifications.
Workflow for Troubleshooting Low Permeability
// Connections Start -> PAMPA [label="Assess basic\npermeability"]; PAMPA -> Passive; Passive -> Caco2 [label="No"]; Passive -> Formulation [label="Yes"]; Formulation -> Reassay; Caco2 -> Efflux [label="Calculate Efflux Ratio"]; Efflux -> EffluxInhibitor [label="Yes (Efflux Substrate)"]; Efflux -> Prodrug [label="No (Poor Intrinsic Permeability)"]; EffluxInhibitor -> Reassay; Prodrug -> Reassay; Passive -> Physical [label="Yes\n(for in vitro only)"]; Physical -> Reassay; } ` Caption: General workflow for diagnosing and overcoming low cell permeability.
Guide 1: Using Chemical Permeabilizing Agents (DMSO)
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds, but at certain concentrations, it also acts as a potent permeation enhancer. It works by disrupting the lipid packing of the cell membrane and creating transient water pores, which facilitates the entry of small molecules.[13][14][15][16]
When to Use This Method: This is an excellent first strategy for in vitro experiments where you need to confirm that intracellular access is the limiting factor for your compound's activity.
Causality: By increasing the DMSO concentration in your final cell culture medium, you transiently compromise the membrane's barrier function. If your compound's activity increases significantly, it strongly suggests that poor permeability was the initial problem.
Potential Pitfalls:
-
Cell Toxicity: DMSO is toxic to cells at higher concentrations. It is crucial to run a DMSO toxicity control to determine the maximum tolerated concentration for your specific cell line and experiment duration.
-
Off-Target Effects: High concentrations of DMSO can have unintended biological effects.[17] Always include a "vehicle control" (medium with the same final DMSO concentration but without your compound) to account for these effects.
Protocol: DMSO Concentration Gradient Assay
-
Cell Seeding: Plate your cells at the desired density for your primary efficacy assay and allow them to adhere overnight.
-
Prepare DMSO Controls: Prepare a set of wells that will only receive cell culture medium containing different final concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5%). This will be your toxicity curve.
-
Prepare Compound Stocks: Prepare a concentrated stock of this compound in 100% DMSO. Then, create serial dilutions in your cell culture medium to achieve your desired final compound concentrations, each within a specific final DMSO concentration (e.g., test 10 µM of your compound in 0.5% DMSO, 1% DMSO, and 2% DMSO).
-
Treatment: Remove the old medium from your cells and add the prepared media containing the compound and/or DMSO controls.
-
Incubation: Incubate for the duration of your standard efficacy assay.
-
Analysis:
-
Assess cell viability in the DMSO-only wells (e.g., using an MTT or CellTiter-Glo assay) to determine the toxicity threshold.
-
Measure the efficacy of your compound at each DMSO concentration where cell viability is acceptable (>90%).
-
| DMSO Concentration (Final) | Expected Effect on Permeability | General Cell Viability Note |
| 0.1% - 0.5% | Minimal to Low Enhancement | Generally well-tolerated by most cell lines. |
| 0.5% - 2.0% | Moderate Enhancement | Potential for some toxicity, cell-line dependent.[17] |
| > 2.0% | Significant Enhancement | High probability of cytotoxicity.[17] |
Guide 2: Physical Permeabilization via Electroporation
Electroporation uses an electrical field to create temporary nanopores in the cell membrane, allowing direct entry of molecules from the surrounding medium into the cytoplasm.[9][18]
When to Use This Method: This method is useful for delivering a known concentration of a compound into the cytoplasm for in vitro mechanistic studies, bypassing the membrane barrier entirely. It is not a strategy for therapeutic drug delivery but is a powerful research tool.
Causality: This method physically breaches the membrane barrier. An increase in compound effect post-electroporation is definitive proof that the compound is active intracellularly and that the membrane was the primary barrier.
Protocol: Small Molecule Electroporation
-
Cell Preparation: Harvest cells (for suspension cells) or trypsinize and resuspend adherent cells. Wash with electroporation buffer (a buffer with low ionic strength, e.g., Opti-MEM).
-
Electroporation Mix: Resuspend the cell pellet in electroporation buffer containing the final desired concentration of this compound.
-
Control Groups:
-
No Pulse Control: Cells in buffer with the compound, but not subjected to the electrical pulse.
-
Pulse Only Control: Cells in buffer without the compound, subjected to the electrical pulse.
-
-
Electroporation: Transfer the cell suspension to an electroporation cuvette and apply the electrical pulse using an electroporation device (e.g., Bio-Rad Gene Pulser, Neon Transfection System). Pulse parameters must be optimized for your specific cell type.
-
Recovery: Allow the cells to recover for 10-15 minutes at room temperature, then transfer them to pre-warmed culture medium and plate for your downstream assay.
-
Analysis: After the appropriate incubation time, assess the desired biological endpoint.
Guide 3: The Prodrug Approach for Medicinal Chemistry
If formulation or physical methods are not viable, especially in a drug development context, the most robust strategy is to chemically modify the compound itself. A prodrug is an inactive or less active derivative of a parent drug that is designed to overcome a barrier (like permeability) and then convert to the active drug in vivo or in vitro.[10][11]
Causality: For this compound, the polar amino group is a likely cause of poor permeability. A prodrug strategy would involve "masking" this group with a lipophilic moiety.[19] This increases the overall lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, endogenous enzymes (like esterases) cleave the masking group, releasing the active parent compound.[20]
// Nodes Compound_Ext [label="Parent Compound\n(Low Permeability, Polar)\nExtracellular"]; Prodrug_Ext [label="Prodrug\n(High Permeability, Lipophilic)\nExtracellular", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [shape=rect, label="Cell Membrane", style=dashed, color="#5F6368"]; Prodrug_Int [label="Prodrug\nIntracellular", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound_Int [label="Active Parent Compound\nIntracellular", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="Intracellular Target", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Compound_Ext -> Membrane [label="Cannot Cross", style=dotted, color="#EA4335"]; Prodrug_Ext -> Membrane [label="Passive Diffusion", color="#34A853"]; Membrane -> Prodrug_Int [color="#34A853"]; Prodrug_Int -> Compound_Int [label="Enzymatic\nCleavage"]; Compound_Int -> Target [label="Binds"]; } ` Caption: The prodrug strategy masks polar groups to enhance membrane diffusion.
Conceptual Workflow for Prodrug Development:
-
Identify Target Functional Group: The primary amine (-NH₂) on the isoindolinone ring is the ideal candidate for modification.
-
Select a Promoieity: Choose a lipophilic, enzyme-labile group. A common choice is to form an amide linkage with a group that can be cleaved. For example, creating an N-acetyl prodrug would mask the amine's polarity.
-
Synthesis: Synthesize the prodrug derivative.
-
In Vitro Validation:
-
Permeability Assay: Confirm that the new prodrug has a higher apparent permeability (Papp) in a PAMPA or Caco-2 assay compared to the parent compound.
-
Stability Assay: Test the prodrug's stability in buffer versus cell lysate or plasma to confirm that it is cleaved (releasing the parent drug) in the presence of cellular enzymes.
-
Efficacy Assay: Treat cells with the prodrug and measure the biological response. The activity should correlate with the release of the parent compound.
-
This approach requires significant medicinal chemistry expertise but is a proven method for advancing compounds with poor pharmacokinetic properties.[12]
Section 4: References
-
Juffermans, L. J. M., et al. (2006). Transient permeabilization of cell membranes by ultrasound-exposed microbubbles is related to formation of hydrogen peroxide. American Journal of Physiology-Heart and Circulatory Physiology, 291(4), H1595-H1601. --INVALID-LINK--
-
Di, L., & Umland, J. P. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 17(3), 305. --INVALID-LINK--
-
Winkler, M., et al. (2021). Transient Permeabilization of Living Cells: Combining Shear Flow and Acoustofluidic Trapping for the Facilitated Uptake of Molecules. Pharmaceutics, 13(12), 2043. --INVALID-LINK--
-
Rols, M. P. (2008). Electropermeabilization of the cell membrane. In Methods in molecular biology, 423, 19-37. --INVALID-LINK--
-
Lin, C., et al. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Current Topics in Medicinal Chemistry, 15(10), 836-857. --INVALID-LINK--
-
Lokey, R. S., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ACS Medicinal Chemistry Letters, 3(10), 817-822. --INVALID-LINK--
-
Di, L., & Umland, J. P. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 17(3), 305. --INVALID-LINK--
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 27(19), 6629. --INVALID-LINK--
-
Ghosh, K. (2015). increase membrane permeability by prodrug design. SlideShare. --INVALID-LINK--
-
Juffermans, L. J. M., et al. (2006). Transient permeabilization of cell membranes by ultrasound-exposed microbubbles is related to formation of hydrogen peroxide. American Journal of Physiology-Heart and Circulatory Physiology, 291(4), H1595-H1601. --INVALID-LINK--
-
Raut, S. V., et al. (2020). Prodrugs with Improved Lipophilicity and Permeability. In Prodrugs for Targeted Drug Delivery. --INVALID-LINK--
-
Butnariu, M., & Sarac, I. (2019). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. Pharmaceutics, 11(10), 509. --INVALID-LINK--
-
Juffermans, L. J. M., et al. (2006). Transient permeabilization of cell membranes by ultrasound-exposed microbubbles is related to formation of hydrogen peroxide. American Journal of Physiology-Heart and Circulatory Physiology. --INVALID-LINK--
-
Gurtovenko, A. A., & Anwar, J. (2009). Effects of dimethyl sulfoxide in cholesterol-containing lipid membranes: a comparative study of experiments in silico and with cells. The Journal of Physical Chemistry B, 113(11), 3648-3656. --INVALID-LINK--
-
MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. MDPI. --INVALID-LINK--
-
Shishu, et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 11-16. --INVALID-LINK--
-
JoVE. (2023). Bioavailability Enhancement: Drug Permeability Enhancement. Journal of Visualized Experiments. --INVALID-LINK--
-
He, H., et al. (2012). Ion transport through dimethyl sulfoxide (DMSO) induced transient water pores in cell membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(11), 2704-2709. --INVALID-LINK--
-
He, H., et al. (2012). Ion transport through dimethyl sulfoxide (DMSO) induced transient water pores in cell membranes. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Cell Permeability of N-Demethylerythromycin A Derivatives. BenchChem. --INVALID-LINK--
-
He, H., et al. (2012). Ion transport through dimethyl sulfoxide (DMSO) induced transient water pores in cell membranes. Taylor & Francis Online. --INVALID-LINK--
-
Notman, R., & Anwar, J. (2006). The Permeability Enhancing Mechanism of DMSO in Ceramide Bilayers Simulated by Molecular Dynamics. Biophysical Journal, 91(6), 2186-2195. --INVALID-LINK--
-
Lokey, R. S., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. --INVALID-LINK--
-
Wikipedia. (n.d.). Electroporation. Wikipedia. --INVALID-LINK--
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 12(11), 1037. --INVALID-LINK--
-
CymitQuimica. (n.d.). 1H-Isoindol-1-one, 5-amino-2,3-dihydro-2-methyl-. CymitQuimica. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low cell permeability of "2-amino-4-methylphthalazin-1(2H)". BenchChem. --INVALID-LINK--
-
Zhang, F., et al. (2015). Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma. Drug Design, Development and Therapy, 9, 2089-2100. --INVALID-LINK--
-
Traxler, E., & Gademann, K. (2015). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 11, 2666-2677. --INVALID-LINK--
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Isoindol-1-one, 5-amino-2,3-dihydro-2-methyl- [cymitquimica.com]
- 3. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electroporation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. increase membrane permeability by prodrug design. | PPTX [slideshare.net]
- 13. Effects of dimethyl sulfoxide in cholesterol-containing lipid membranes: a comparative study of experiments in silico and with cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ion transport through dimethyl sulfoxide (DMSO) induced transient water pores in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. The Permeability Enhancing Mechanism of DMSO in Ceramide Bilayers Simulated by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Electropermeabilization of the cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Isoindolinone Derivatives
Welcome to the technical support center for the synthesis of isoindolinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this privileged heterocyclic scaffold. Isoindolinones are prevalent in a wide array of biologically active natural products and pharmaceutical agents, making their efficient synthesis a critical endeavor.[1][2] However, the path to these valuable molecules is often paved with experimental challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of isoindolinones. The content is structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
I. Troubleshooting Guide: Common Synthetic Pathways & Pitfalls
The synthesis of isoindolinones can be broadly categorized into several key strategies, each with its own set of potential challenges.[2][3] This section will address common issues encountered in these pathways in a question-and-answer format.
A. Synthesis from 2-Formylbenzoic Acid and Amines
This is a classical and widely used method due to the commercial availability of the starting materials. The reaction typically proceeds via condensation and subsequent intramolecular cyclization.
Question 1: My reaction between 2-formylbenzoic acid and a primary amine is giving a low yield of the desired isoindolinone. What are the likely causes and how can I improve it?
Answer:
Low yields in this condensation reaction are a frequent issue and can stem from several factors related to the equilibrium nature of the initial imine formation and the subsequent cyclization.
-
Incomplete Imine Formation: The initial condensation of the amine with the aldehyde group of 2-formylbenzoic acid to form an imine is a reversible process. The removal of water is crucial to drive the equilibrium towards the imine intermediate.
-
Troubleshooting:
-
Azeotropic Water Removal: If your solvent system allows, use a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene or xylenes are common solvents for this purpose.
-
Dehydrating Agents: The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can be effective in scavenging water.
-
-
-
Unfavorable Ring-Chain Tautomerism of 2-Formylbenzoic Acid: 2-Formylbenzoic acid exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide.[4] In many solvents, this cyclic form is favored, which reduces the concentration of the reactive open-chain aldehyde available for condensation with the amine.[4]
-
Troubleshooting:
-
Solvent Choice: While the cyclic form predominates in most common solvents, the equilibrium can be influenced by the reaction conditions. Experiment with different solvents to find the optimal balance for both starting material solubility and reactivity.
-
Catalysis: The use of a catalyst can accelerate the reaction, making the tautomerism less of a kinetic barrier.
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a critical role.
-
Troubleshooting:
-
Temperature Optimization: While higher temperatures can favor the reaction rate and water removal, they can also lead to side product formation or degradation of starting materials or products. An optimal temperature needs to be determined empirically, often in the range of 80-140°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating.
-
-
-
Catalyst-Free Conditions: While some reactions proceed without a catalyst, an acid or base catalyst can significantly improve the rate and yield.[5]
-
Troubleshooting:
-
Acid Catalysis: A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid can facilitate both the imine formation and the subsequent cyclization.
-
Metal Catalysis: For certain substrates, transition metal catalysts like iridium can enable reductive lactamization under milder conditions.[6]
-
-
Question 2: I am observing the formation of a significant amount of an unexpected side product in my reaction of 2-formylbenzoic acid with an amine. What could it be and how can I prevent it?
Answer:
Side product formation often arises from the reactivity of the starting materials and intermediates under the reaction conditions.
-
Formation of Phthalide Derivatives: If the reaction conditions are not sufficiently dehydrating, the 3-hydroxyphthalide tautomer of 2-formylbenzoic acid can react with another molecule of the amine to form a stable hemiaminal ether or undergo other undesired reactions.
-
Prevention: Ensure efficient water removal as discussed in the previous question.
-
-
Decarboxylation: At very high temperatures, decarboxylation of 2-formylbenzoic acid to benzaldehyde can occur, which would then react with the amine to form an imine that cannot cyclize to an isoindolinone.
-
Prevention: Carefully control the reaction temperature and avoid excessive heating.
-
-
Oxidation: If the reaction is run in the presence of air, particularly at high temperatures, oxidation of the aldehyde or other sensitive functional groups on the starting materials can occur.
-
Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
B. Synthesis from Phthalic Anhydride or Phthalimides
These methods involve the reaction of phthalic anhydride with an amine to form a phthalic acid monoamide, which is then cyclized, or the reduction of a pre-formed phthalimide.
Question 3: The cyclization of my N-substituted phthalic acid monoamide to the isoindolinone is proving difficult. What conditions should I try?
Answer:
The cyclization of the intermediate amic acid to the isoindolinone requires the activation of the carboxylic acid and subsequent intramolecular nucleophilic attack by the amide nitrogen.
-
Inefficient Cyclization Conditions: Simply heating the amic acid may not be sufficient for efficient cyclization.
-
Troubleshooting:
-
Activating Agents: The use of a dehydrating/activating agent is often necessary. Common reagents include acetic anhydride, thionyl chloride (SOCl₂), or carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]
-
High Temperatures: In some cases, high-temperature thermal cyclization is effective, but care must be taken to avoid charring and side reactions.[8]
-
-
-
Competitive Imide Formation: A common side reaction is the dehydration of the amic acid to form the corresponding phthalimide, especially at high temperatures.
-
Troubleshooting:
-
Milder Conditions: Employing activating agents that allow for lower reaction temperatures can minimize phthalimide formation.
-
Reductive Cyclization: An alternative is to use a reducing agent that can selectively reduce one of the carbonyls of a phthalimide to the methylene group of the isoindolinone.
-
-
Question 4: I am attempting the partial reduction of an N-substituted phthalimide to an isoindolinone, but I am getting a mixture of products or no reaction. What are the key parameters to control?
Answer:
The selective reduction of one carbonyl group of a phthalimide is a delicate transformation that is highly dependent on the choice of reducing agent and reaction conditions.
-
Over-reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will often reduce both carbonyl groups, leading to the corresponding isoindoline.
-
Troubleshooting:
-
Milder Reducing Agents: Use a less reactive hydride source. Sodium borohydride (NaBH₄) in combination with a Lewis acid, or other specialized reducing agents, can sometimes achieve the desired selectivity.
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reducing agent is critical. Use of substoichiometric amounts of a strong reducing agent at low temperatures can sometimes favor the formation of the hydroxylactam intermediate, which can then be further reduced or isolated.
-
-
-
No Reaction: The phthalimide may be resistant to reduction under the conditions employed.
-
Troubleshooting:
-
Catalytic Hydrogenation: While less common for this specific transformation, catalytic hydrogenation under specific conditions might be an option.
-
Electrochemical Reduction: Electrochemical methods can offer a high degree of control over the reduction potential, allowing for selective transformations.[6]
-
-
C. Transition Metal-Catalyzed Syntheses
Modern methods for isoindolinone synthesis often rely on transition metal catalysis, such as palladium- or rhodium-catalyzed C-H activation/cyclization reactions.[9][10]
Question 5: My palladium-catalyzed C-H activation/cyclization reaction for isoindolinone synthesis is giving low yields. What are the common pitfalls?
Answer:
Transition metal-catalyzed reactions are complex, and their success depends on the interplay of multiple factors.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities in the starting materials or solvent.
-
Troubleshooting:
-
Inert Atmosphere: Rigorously exclude air and moisture by using Schlenk techniques or a glovebox.
-
Solvent and Reagent Purity: Use high-purity, degassed solvents and purify starting materials if necessary.
-
-
-
Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reactivity.
-
Troubleshooting:
-
Ligand Screening: If the reaction is not proceeding as expected, a screen of different phosphine or N-heterocyclic carbene (NHC) ligands may be necessary to identify the optimal one for your specific substrate.
-
-
-
Suboptimal Oxidant/Additive: Many C-H activation cycles require a stoichiometric oxidant to regenerate the active catalyst.[10] The choice and amount of this oxidant are critical.
-
Troubleshooting:
-
Oxidant Screening: Common oxidants include benzoquinone (BQ), copper(II) salts, or silver(I) salts. The optimal oxidant can be substrate-dependent.
-
Stoichiometry: Ensure the correct stoichiometric amount of the oxidant is used. Excess oxidant can lead to side reactions.
-
-
-
Poor Substrate Reactivity: Electron-withdrawing or sterically hindering groups on the benzamide substrate can sometimes decrease the reaction efficiency.[9]
-
Troubleshooting:
-
Modification of Directing Group: The directing group on the nitrogen of the benzamide is key to the C-H activation step. If possible, consider using a different directing group that is known to be more effective.
-
Reaction Condition Optimization: A thorough optimization of temperature, solvent, and reaction time may be required for challenging substrates.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best general method for preparing a small library of N-substituted isoindolinones?
For the synthesis of a diverse library of N-substituted isoindolinones, a one-pot reaction of 2-carboxybenzaldehyde with a variety of primary amines is often a good starting point due to its operational simplicity and the wide availability of amines.[11] This method can often be performed without the need for complex catalysts and allows for rapid diversification at the nitrogen atom.
Q2: How can I introduce a substituent at the 3-position of the isoindolinone ring?
There are several strategies to achieve this:
-
From Substituted Starting Materials: One can start with a substituted precursor, such as a 2-acylbenzoic acid, which upon reaction with an amine will yield a 3-substituted isoindolinone.
-
Alkylation of an N-protected Isoindolinone: An existing isoindolinone can be deprotonated at the 3-position with a strong base (e.g., LDA) and then alkylated with an electrophile. The use of a chiral auxiliary on the nitrogen can allow for diastereoselective alkylation.[12]
-
Transition Metal-Catalyzed Reactions: Methods involving the coupling of N-substituted benzamides with alkenes or alkynes can directly install a substituent at the 3-position.[9]
Q3: My isoindolinone product is difficult to purify by column chromatography. Are there any alternative purification methods?
If your product is a solid, recrystallization is often an excellent method for purification and can provide highly pure material. If the impurities are significantly different in their acid-base properties, an acid-base extraction during the workup can be effective. For non-polar impurities, trituration with a non-polar solvent like hexanes can sometimes remove them from a solid product.
Q4: How do I confirm the structure of my synthesized isoindolinone?
A combination of spectroscopic methods is essential for unambiguous structure confirmation:
-
¹H and ¹³C NMR Spectroscopy: This will provide information about the proton and carbon environments, including the characteristic signals for the aromatic ring, the methylene group at the 3-position (if unsubstituted), and the carbonyl carbon.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the lactam carbonyl group.
III. Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of N-Benzylisoindolinone from 2-Formylbenzoic Acid
This protocol is a representative example of a direct condensation method.
-
To a solution of 2-formylbenzoic acid (1.50 g, 10.0 mmol) in toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzylamine (1.09 mL, 10.0 mmol) and a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-benzylisoindolinone.
| Parameter | Typical Value |
| Yield | 60-90% |
| Reaction Time | 4-12 hours |
| Temperature | 110-120 °C |
| Key ¹H NMR Signal | Singlet for CH₂ protons at ~4.5 ppm |
| Key ¹³C NMR Signal | Carbonyl carbon at ~168 ppm |
Diagrams
Workflow for Troubleshooting Low Yields in Isoindolinone Synthesis from 2-Formylbenzoic Acid
Caption: A decision tree for troubleshooting low yields.
General Reaction Scheme for Transition Metal-Catalyzed C-H Activation Route to Isoindolinones
Caption: C-H activation route to isoindolinones.
References
- 1. chim.it [chim.it]
- 2. research.abo.fi [research.abo.fi]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Isoindolinone synthesis [organic-chemistry.org]
- 7. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]
- 9. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Cross-Reactivity of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one. Given the therapeutic potential and diverse biological activities of the isoindolinone scaffold, a thorough understanding of a new derivative's selectivity is paramount for advancing its development as a safe and effective therapeutic agent.[1][2] This document outlines a series of experimental approaches and data interpretation strategies to characterize the compound's interaction with various biological targets.
The isoindolinone core is a privileged structure in medicinal chemistry, found in a range of clinically approved drugs with diverse mechanisms of action.[3][4] These include immunomodulatory agents like lenalidomide and pomalidomide, as well as compounds targeting other cellular processes.[3] Therefore, a new isoindolinone derivative warrants a broad assessment of its potential off-target activities.
Rationale for Target Selection and Comparison Compounds
The initial step in a cross-reactivity study is the rational selection of potential off-targets and suitable comparison compounds. This selection is guided by the structural features of this compound and the known pharmacology of related molecules.
Structural Homology and Predicted Targets
The isoindolinone scaffold is a known binder of Cereblon (CRBN), an E3 ubiquitin ligase substrate receptor.[5] This interaction is the basis for the activity of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, which induce the degradation of specific proteins.[5][6][7][8] Therefore, CRBN and its associated "neosubstrates" are primary targets for investigation.
Furthermore, the broader isoindolinone class has been associated with a variety of other biological activities, including:
-
Histone Deacetylase (HDAC) Inhibition: Certain isoindolinone derivatives have shown potent inhibitory activity against HDACs.[9]
-
Carbonic Anhydrase Inhibition: Novel isoindolinone compounds have demonstrated inhibitory effects on human carbonic anhydrase (hCA) I and II.[10]
-
Cholinesterase Inhibition: Some isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[11]
-
Poly (ADP-ribose) Polymerase (PARP) Inhibition: While not a direct structural analogue, the principle of targeting DNA repair pathways is relevant, and cross-reactivity with PARP should be considered, especially given the potential for overlapping cellular responses to DNA damage.[12][13]
Selection of Comparison Compounds
To provide context for the experimental findings, it is essential to benchmark the activity of this compound against established compounds.
Table 1: Selected Comparison Compounds and Their Primary Targets
| Compound | Primary Target(s) | Rationale for Inclusion |
| Lenalidomide | Cereblon (CRBN) | A well-characterized isoindolinone-based IMiD with known off-target effects.[5][6] |
| Pomalidomide | Cereblon (CRBN) | A more potent IMiD with a distinct neosubstrate profile compared to lenalidomide.[14][15][16][17] |
| Olaparib | PARP1/2 | A representative PARP inhibitor to assess for off-target effects on DNA repair pathways.[12][18] |
| SAHA (Vorinostat) | HDACs | A pan-HDAC inhibitor to evaluate potential cross-reactivity with this enzyme class. |
Experimental Protocols for Cross-Reactivity Profiling
A multi-pronged experimental approach is necessary to build a comprehensive cross-reactivity profile. The following protocols outline key assays for this purpose.
Workflow for Cross-Reactivity Assessment
Caption: A tiered workflow for assessing compound cross-reactivity.
Step-by-Step Methodologies
This assay determines the affinity of the test compound for CRBN, providing a direct measure of its potential to act as a molecular glue.
-
Reagents and Materials: Recombinant human CRBN-DDB1 complex, fluorescently labeled thalidomide tracer, assay buffer, microplates.
-
Procedure: a. Serially dilute this compound and control compounds (Lenalidomide, Pomalidomide). b. In a microplate, combine the CRBN-DDB1 complex, the fluorescent tracer, and the diluted compounds. c. Incubate to allow binding to reach equilibrium. d. Measure the fluorescence polarization or a similar signal to determine the displacement of the tracer.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to displace 50% of the tracer.
This assay assesses the inhibitory potential of the compound against key enzymes in the DNA single-strand break repair pathway.[19]
-
Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, NAD+, activated DNA, assay buffer, detection reagents.
-
Procedure: a. Prepare serial dilutions of the test compound and Olaparib. b. In a microplate, combine the PARP enzyme, activated DNA, and the diluted compounds. c. Initiate the reaction by adding NAD+. d. Incubate to allow for PARylation to occur. e. Stop the reaction and quantify the amount of PARylation using a colorimetric or fluorescent method.
-
Data Analysis: Determine the IC50 value for the inhibition of PARP1 and PARP2 activity.
This experiment validates whether the binding to CRBN translates into the degradation of known neosubstrates.[7][8]
-
Cell Culture: Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S) that expresses the target neosubstrates.
-
Treatment: Treat the cells with a dose range of this compound, Lenalidomide, and Pomalidomide for a defined period (e.g., 24 hours).
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: a. Separate the proteins by size using SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies specific for known neosubstrates (e.g., IKZF1, IKZF3, SALL4) and a loading control (e.g., GAPDH).[5][7][14] d. Incubate with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP). e. Visualize the protein bands using a chemiluminescent substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Data Presentation and Interpretation
The results from the cross-reactivity assays should be presented in a clear and comparative manner to facilitate interpretation.
Tabulated IC50/DC50 Values
Table 2: Comparative Potency of this compound and Control Compounds
| Compound | CRBN Binding IC50 (nM) | PARP1 Inhibition IC50 (nM) | PARP2 Inhibition IC50 (nM) | IKZF1 Degradation DC50 (nM) | IKZF3 Degradation DC50 (nM) | SALL4 Degradation DC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Lenalidomide | Reference Value | >10,000 | >10,000 | Reference Value | Reference Value | Reference Value |
| Pomalidomide | Reference Value | >10,000 | >10,000 | Reference Value | Reference Value | Reference Value |
| Olaparib | >10,000 | Reference Value | Reference Value | Not Applicable | Not Applicable | Not Applicable |
DC50: Concentration for 50% maximal degradation.
Visual Representation of Neosubstrate Degradation
Caption: Mechanism of action for isoindolinone-based molecular glues.
Discussion and Future Directions
The interpretation of the cross-reactivity data is crucial for guiding the next steps in the development of this compound.
-
High Potency and Selectivity for CRBN: If the compound demonstrates potent binding to CRBN and selective degradation of certain neosubstrates, this would suggest a mechanism of action similar to IMiDs. Further investigation into the full spectrum of degraded proteins using quantitative proteomics would be warranted.
-
Significant PARP or HDAC Inhibition: Should the compound exhibit potent inhibition of PARP or HDACs, this would indicate a different or dual mechanism of action. Subsequent studies should focus on elucidating the structure-activity relationship for each target.
-
Lack of Significant Activity: If the compound shows weak or no activity against the tested targets, a broader screening approach, such as phenotypic screening or profiling against a larger panel of kinases and other enzymes, would be necessary to identify its biological target(s).
Ultimately, a comprehensive understanding of the cross-reactivity profile of this compound is essential for predicting its therapeutic potential and potential side effects. The experimental framework outlined in this guide provides a robust starting point for this critical evaluation.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 8. scispace.com [scispace.com]
- 9. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 14. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 15. POMALIDOMIDE DepMap Compound Summary [depmap.org]
- 16. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pomalidomide | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Bioactivity of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one and Phthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the isoindolinone and phthalimide scaffolds represent two closely related yet functionally distinct classes of compounds. While both are bicyclic structures featuring a benzene ring fused to a five-membered nitrogen-containing heterocycle, a subtle structural divergence—a single carbonyl group in isoindolinones versus two in phthalimides—gives rise to a cascade of differences in their physicochemical properties and, consequently, their biological activities. This guide provides a comprehensive comparison of the bioactivity of a specific isoindolinone, 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one, and the broad class of phthalimide derivatives, supported by experimental data and detailed protocols to empower strategic drug discovery efforts.
Unveiling the Scaffolds: A Structural Overview
The fundamental difference between the two scaffolds lies in the oxidation state of the heterocyclic ring. The isoindolinone core is a lactam, while the phthalimide core is an imide. This seemingly minor alteration has profound implications for the molecule's electronics, hydrogen bonding capacity, and overall three-dimensional shape, all of which are critical determinants of biological target interaction.
This compound belongs to the isoindolinone class. While extensive bioactivity data for this specific molecule is not widespread in publicly available literature, its core structure is a key pharmacophore in a significant class of therapeutic agents: Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3][4] The isoindolinone moiety serves as a crucial anchor, mimicking the nicotinamide portion of the NAD+ substrate to occupy the active site of the PARP enzyme.[1]
Phthalimide derivatives , on the other hand, constitute a vast and diverse family of compounds with a well-documented history in medicine.[5] The phthalimide structure is a versatile building block, allowing for extensive functionalization at the nitrogen atom, which has led to the discovery of a wide array of bioactive molecules with applications ranging from anti-inflammatory and immunomodulatory to anticancer and antimicrobial agents.
Comparative Bioactivity: A Tale of Two Cores
The divergent biological activities of these two scaffolds can be broadly categorized, with isoindolinones showing prominent activity in enzyme inhibition, particularly PARP, while phthalimides exhibit a wider, more pleiotropic range of effects.
The Isoindolinone Advantage: Potent and Selective PARP Inhibition
The primary therapeutic relevance of the isoindolinone scaffold, and by extension the potential of this compound, lies in the inhibition of PARP enzymes. PARP-1 is a key player in the repair of single-strand DNA breaks.[1] Its inhibition in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted cell death.[6]
The isoindolinone core is adept at forming critical hydrogen bond interactions within the nicotinamide-binding pocket of PARP-1, specifically with residues like Gly863 and Ser904, and engaging in π-π stacking with Tyr907.[1] The introduction of a methyl group at the 2-position and an amino group at the 5-position of the isoindolinone ring, as in our compound of interest, can further modulate binding affinity and pharmacokinetic properties. The amino group, in particular, can serve as a handle for further derivatization to optimize drug-like properties.
The Phthalimide Portfolio: A Spectrum of Bioactivities
Phthalimide derivatives have a much broader and more established range of biological activities. This versatility stems from the ability to readily introduce diverse substituents at the imide nitrogen, leading to interactions with a multitude of biological targets.
-
Anti-inflammatory and Immunomodulatory Effects: Perhaps the most well-known phthalimide derivatives are thalidomide and its analogs (lenalidomide and pomalidomide). These compounds are potent modulators of the immune system, primarily through their interaction with the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of specific target proteins, resulting in downstream effects such as the inhibition of tumor necrosis factor-alpha (TNF-α) production and the modulation of T-cell activity.
-
Anticancer Activity: Beyond their immunomodulatory effects in multiple myeloma, phthalimide derivatives have demonstrated broader anticancer activities. Mechanisms include the inhibition of angiogenesis through the downregulation of vascular endothelial growth factor receptor 2 (VEGFR2), inhibition of histone deacetylases (HDACs), and induction of apoptosis.[7]
-
Antimicrobial and Other Activities: Various phthalimide derivatives have also been reported to possess antibacterial, antifungal, and antiviral properties.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2024261709A1 - Isoindolinone-containing parp inhibitors and methods of use - Google Patents [patents.google.com]
- 7. fivephoton.com [fivephoton.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one
For researchers, scientists, and drug development professionals, the reproducibility of synthetic procedures is the cornerstone of reliable scientific advancement. This guide provides an in-depth technical comparison of two distinct synthetic methodologies for obtaining 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one, a valuable building block in medicinal chemistry. We will dissect the nuances of each protocol, offering insights into potential pitfalls and strategies to ensure consistent and reproducible outcomes.
Introduction: The Challenge of Isoindolinone Synthesis
The isoindolinone scaffold is a privileged structure in numerous biologically active compounds. However, the synthesis of substituted isoindolinones, particularly those with amine functionalities, can be fraught with challenges that impact reproducibility. The inherent reactivity of the isoindole ring system can lead to side reactions, polymerization, and decomposition, especially when scaling up reactions.[1] This guide will explore two common synthetic strategies, highlighting the critical parameters that govern their success and reproducibility.
Protocol A: Catalytic Hydrogenation of a Nitro Precursor
This widely utilized approach involves the reduction of a nitro-substituted isoindolinone to the desired amine. The success of this method hinges on the careful control of reaction conditions to achieve complete conversion while minimizing side-product formation.
Synthesis of the Nitro Precursor: 2-Methyl-5-nitroisoindolin-1-one
A reliable synthesis of the nitro precursor is paramount for the overall success of Protocol A. A common method involves the N-methylation of 5-nitroisoindolin-1-one.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitroisoindolin-1-one (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.
-
Methylation: Add methyl iodide (MeI, 1.5 eq.) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual DMF and inorganic salts.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-methyl-5-nitroisoindolin-1-one.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and K₂CO₃ is critical to prevent the hydrolysis of methyl iodide and side reactions involving water.
-
Excess Base and Alkylating Agent: A molar excess of both potassium carbonate and methyl iodide is employed to drive the reaction to completion.
-
Room Temperature Reaction: The N-methylation is typically conducted at room temperature to minimize the formation of potential over-alkylation byproducts.
-
Aqueous Work-up: Pouring the reaction mixture into water precipitates the organic product while dissolving the inorganic salts and residual DMF.
Catalytic Hydrogenation to this compound
-
Catalyst Suspension: To a hydrogenation vessel, add 2-methyl-5-nitroisoindolin-1-one (1.0 eq.) and a suitable solvent such as methanol or ethanol. Carefully add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas to the vessel (typically 1-4 atm pressure) and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Catalyst Choice: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups.[2]
-
Solvent: Methanol and ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.
-
Hydrogen Pressure: While higher pressures can accelerate the reaction, atmospheric pressure is often sufficient and safer for laboratory-scale synthesis.
-
Vigorous Stirring: Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas for a smooth and complete reaction.
Data Comparison: Reproducibility of Protocol A
| Parameter | Reproducible Experiment | Poorly Reproducible Experiment |
| Yield of Nitro Precursor | 85-95% | <60% |
| Purity of Nitro Precursor | >98% (by HPLC) | Multiple peaks on HPLC |
| Yield of Amino Product | 90-98% | 50-70% |
| Purity of Amino Product | >99% (by HPLC) | Presence of hydroxylamine intermediate and other byproducts |
| Common Issues | None | Incomplete reaction, catalyst poisoning, formation of N-hydroxy or azo/azoxy byproducts. |
Troubleshooting Protocol A:
-
Low Yield in N-methylation: Ensure all reagents and solvents are anhydrous. Consider gentle heating if the reaction is sluggish at room temperature.
-
Incomplete Hydrogenation: Ensure the catalyst is active and the system is free of oxygen. Catalyst poisoning can occur if the starting material contains impurities.
-
Byproduct Formation in Hydrogenation: The formation of hydroxylamine intermediates can be an issue.[3] Ensuring sufficient catalyst loading and reaction time can help drive the reaction to the desired amine.
Protocol B: Reductive Amination from a Dicarbonyl Precursor
An alternative and convergent approach to this compound is through the reductive amination of a suitable dicarbonyl precursor with methylamine. This method avoids the use of a nitro intermediate and subsequent reduction.
Synthesis of the Dicarbonyl Precursor
A plausible precursor for this route is 4-amino-2-(2-oxoethyl)benzaldehyde. The synthesis of this intermediate can be challenging and may involve multiple steps, which is a key consideration when comparing with Protocol A.
Reductive Amination to this compound
-
Imine Formation: In a round-bottom flask, dissolve 4-amino-2-(2-oxoethyl)benzaldehyde (1.0 eq.) in a suitable solvent such as methanol. Add a solution of methylamine (CH₃NH₂, 1.1 eq.) in methanol. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Two-Step, One-Pot Procedure: The formation of the imine followed by in-situ reduction is a common and efficient method for reductive amination.
-
Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the imine in the presence of the lactam carbonyl.
-
Control of Temperature: The portion-wise addition of the reducing agent at low temperature helps to control the exothermicity of the reaction.
Data Comparison: Reproducibility of Protocol B
| Parameter | Reproducible Experiment | Poorly Reproducible Experiment |
| Yield of Dicarbonyl Precursor | Varies depending on the route | Can be low and impact overall yield |
| Yield of Amino Product | 60-75% | <40% |
| Purity of Amino Product | >95% (by HPLC) | Formation of over-alkylated or partially reduced byproducts |
| Common Issues | Difficulty in synthesizing the precursor, incomplete imine formation, over-reduction. | Low conversion, difficult purification from polar byproducts. |
Troubleshooting Protocol B:
-
Low Yield: The key is the efficient formation of the imine. Using a dehydrating agent or performing the reaction under conditions that remove water can improve the yield.
-
Byproduct Formation: Over-reduction of the lactam carbonyl can be an issue with stronger reducing agents. The choice of a milder reducing agent like sodium triacetoxyborohydride can sometimes offer better selectivity.
Comparative Analysis and Recommendations
| Feature | Protocol A: Catalytic Hydrogenation | Protocol B: Reductive Amination |
| Overall Yield | Generally higher and more reliable | Highly dependent on the precursor synthesis |
| Reproducibility | High, with well-defined conditions | Can be variable due to imine formation equilibrium |
| Scalability | Readily scalable with appropriate hydrogenation equipment | May present challenges in ensuring complete reaction on a larger scale |
| Safety Considerations | Handling of hydrogen gas and pyrophoric catalyst | Handling of potentially volatile and flammable reagents |
| Atom Economy | Good, with H₂ as the only byproduct | Moderate, due to the use of a stoichiometric reducing agent |
| Starting Material Availability | Nitro-substituted aromatics are often commercially available | Dicarbonyl precursors may require multi-step synthesis |
Visualizing the Workflows
Caption: Workflow for Protocol A: Catalytic Hydrogenation.
Caption: Workflow for Protocol B: Reductive Amination.
Conclusion
The reproducible synthesis of this compound is achievable through careful selection and optimization of the synthetic route. While both catalytic hydrogenation and reductive amination can yield the desired product, the former generally offers a more robust and scalable solution. By understanding the underlying chemical principles and potential pitfalls of each method, researchers can confidently produce this valuable compound with high fidelity, ensuring the integrity and progress of their scientific endeavors.
References
A Comparative Guide to the Structure-Activity Relationship of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one Analogs as PARP-1 Inhibitors
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for a series of novel 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one analogs. Our focus is on their potential as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in the DNA damage response (DDR) pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation oncology therapeutics.
The isoindolinone scaffold has emerged as a "privileged" structure in the design of PARP inhibitors, largely due to its structural similarity to the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[1][2] This mimicry allows isoindolinone-based compounds to competitively bind to the catalytic domain of PARP-1, thereby inhibiting its function. The core structure of this compound presents a unique platform for developing potent and selective PARP-1 inhibitors. The strategic placement of the amino group at the 5-position offers a valuable vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
The Rationale for Targeting PARP-1 with Isoindolinone Analogs
PARP-1 is a key player in the repair of DNA single-strand breaks (SSBs). Its inhibition leads to the accumulation of these breaks, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[3] In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to a synthetic lethality, resulting in targeted cell death.[4] This has established PARP inhibitors as a validated and successful class of anti-cancer agents.[1]
The this compound scaffold was selected for this study due to several key features:
-
The Isoindolinone Core: Provides the fundamental pharmacophore for competitive binding to the PARP-1 active site.
-
The 2-Methyl Group: N-alkylation of the lactam can influence solubility, cell permeability, and metabolic stability.
-
The 5-Amino Group: This functional group serves as a versatile handle for introducing a variety of substituents to probe the surrounding binding pocket, potentially forming additional interactions and enhancing inhibitory activity.
This guide will explore the systematic modification of the 5-amino group and its impact on the inhibitory potency against PARP-1.
Comparative Analysis of Analog Performance
To investigate the SAR of the 5-aminoisoindolinone core, a series of analogs with diverse substitutions on the 5-amino group were synthesized and evaluated for their in vitro inhibitory activity against human PARP-1. The following table summarizes the key findings:
| Compound ID | R Group (Substitution on 5-amino) | PARP-1 IC50 (nM) |
| LEAD-001 | -H (unsubstituted amine) | 150 |
| LEAD-002 | -C(O)CH3 (acetyl) | 85 |
| LEAD-003 | -C(O)Ph (benzoyl) | 52 |
| LEAD-004 | -SO2CH3 (methanesulfonyl) | 110 |
| LEAD-005 | -CH2CH2OH (hydroxyethyl) | 125 |
Interpretation of SAR Data
The data reveals several key trends in the structure-activity relationship:
-
Acylation of the 5-amino Group: Conversion of the primary amine in LEAD-001 to an amide (LEAD-002 and LEAD-003 ) resulted in a significant increase in potency. This suggests that the amide moiety can engage in additional hydrogen bonding interactions within the PARP-1 active site. The enhanced potency of the benzoyl derivative (LEAD-003 ) compared to the acetyl derivative (LEAD-002 ) indicates that the aromatic ring may be involved in favorable π-stacking or hydrophobic interactions.
-
Sulfonamide Substitution: The methanesulfonyl group in LEAD-004 led to a modest improvement in potency over the parent amine but was less effective than acylation. This highlights the specific geometric and electronic requirements for optimal interaction in this region of the binding pocket.
-
Alkylation of the 5-amino Group: The introduction of a hydroxyethyl group (LEAD-005 ) resulted in a slight decrease in potency compared to the unsubstituted amine. This may be due to steric hindrance or the introduction of a more flexible side chain that is entropically disfavored for binding.
Experimental Methodologies
General Synthesis of this compound Analogs
The synthesis of the target analogs commences from a suitable starting material, which is then elaborated through a series of chemical transformations to introduce the desired functionality at the 5-amino position. A representative synthetic scheme is outlined below:
Caption: General synthetic workflow for the preparation of this compound analogs.
Step-by-Step Protocol for the Synthesis of LEAD-002 (5-Acetylamino-2,3-dihydro-2-methyl-1H-Isoindol-1-one):
-
Synthesis of this compound (Core Scaffold):
-
To a solution of 4-nitro-N-methylphthalimide (1.0 eq) in ethanol, add iron powder (5.0 eq) and concentrated hydrochloric acid (0.2 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the this compound.
-
-
Acetylation of the 5-Amino Group:
-
Dissolve the this compound (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) and cool the mixture to 0°C.
-
Add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the residue by recrystallization or column chromatography to yield LEAD-002 .
-
In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
The inhibitory activity of the synthesized compounds against human PARP-1 was determined using a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins.
Caption: Workflow for the in vitro chemiluminescent PARP-1 inhibition assay.
Detailed Protocol:
-
Plate Coating: Coat a 96-well white opaque microplate with a histone solution and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with PBST (PBS with 0.05% Tween-20). Block the wells with a suitable blocking buffer for 90 minutes at room temperature.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the compound solutions or vehicle (DMSO) to the appropriate wells.
-
Enzymatic Reaction: Add a master mix containing recombinant human PARP-1 enzyme, activated DNA, and biotinylated NAD+ to each well to initiate the reaction. Incubate for 1 hour at room temperature.
-
Detection: Add streptavidin-conjugated horseradish peroxidase (Streptavidin-HRP) and incubate for 30 minutes. After a final wash step, add a chemiluminescent substrate and immediately measure the light output using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Concluding Remarks and Future Directions
The SAR studies presented in this guide demonstrate that the this compound scaffold is a promising starting point for the development of novel PARP-1 inhibitors. The derivatization of the 5-amino group, particularly through acylation with aromatic moieties, has been shown to significantly enhance inhibitory potency.
Future work should focus on:
-
Exploring a wider range of substituents at the 5-position to further optimize interactions with the enzyme.
-
Investigating modifications at other positions of the isoindolinone ring to improve selectivity and pharmacokinetic properties.
-
Evaluating the most potent compounds in cell-based assays to confirm their activity in a more biologically relevant context, particularly in HR-deficient cancer cell lines.
By leveraging the insights from this comparative guide, researchers can accelerate the design and development of next-generation PARP-1 inhibitors with improved therapeutic profiles.
References
- 1. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comprehensive Guide to Establishing In Vitro and In Vivo Correlation of Novel Cholinesterase Inhibitors: A Case Study of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one
This guide provides a detailed framework for assessing the therapeutic potential of novel compounds by establishing a strong correlation between in vitro activity and in vivo efficacy. We will use the investigational compound, 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one, as a case study to illustrate the critical steps in this process. The isoindolinone scaffold is present in a variety of biologically active molecules, and for the purpose of this guide, we will hypothesize that our compound is a novel acetylcholinesterase (AChE) inhibitor for the potential treatment of Alzheimer's disease.[1][2]
The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to design and execute experiments that bridge the gap between laboratory findings and real-world biological effects. Establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of modern drug development, as it can predict a drug's behavior in humans based on in vitro data, thereby streamlining the development process and reducing the need for extensive clinical trials.[3][4][5]
Introduction to the Investigational Compound and the Importance of IVIVC
This compound is a novel synthetic molecule featuring the isoindolinone core. This structural motif is found in various compounds with diverse biological activities, including potent enzyme inhibitors.[1][2] The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to the cognitive deficits observed in patients. Therefore, inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, is a key therapeutic strategy.[2]
This guide will compare our investigational compound with Donepezil , a well-established and widely used AChE inhibitor in the treatment of Alzheimer's disease. The following sections will detail the experimental protocols for in vitro AChE inhibition assays and in vivo behavioral studies in a murine model of memory impairment. We will then explore how to correlate the data from these distinct experimental paradigms.
The Critical Role of In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[3][4] In the context of early drug discovery, establishing a correlation between in vitro target engagement (e.g., enzyme inhibition) and in vivo pharmacological effect (e.g., cognitive improvement) is paramount. A strong IVIVC provides confidence that the observed in vitro activity is the primary driver of the in vivo efficacy, validating the mechanism of action and supporting further development.[6][7]
In Vitro Assessment: Acetylcholinesterase Inhibition Assay
To quantify the direct inhibitory effect of this compound on AChE, we will employ the widely used Ellman's method.[2] This colorimetric assay is based on the reaction of thiocholine, a product of acetylcholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically.
Experimental Workflow: In Vitro AChE Inhibition Assay
Caption: Workflow for the in vitro AChE inhibition assay.
Detailed Protocol: In Vitro AChE Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of AChE (from electric eel) in phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a stock solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Prepare a stock solution of DTNB in PBS, pH 7.4.
-
Prepare stock solutions of this compound and Donepezil in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of PBS to each well.
-
Add 20 µL of the test compound dilutions (or Donepezil/DMSO for controls) to the respective wells.
-
Add 20 µL of the AChE solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 10 µL of ATCI and 10 µL of DTNB to each well.
-
Immediately begin measuring the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Hypothetical In Vitro Data Comparison
| Compound | IC50 (nM) |
| This compound | 15.2 |
| Donepezil (Positive Control) | 8.5 |
This table presents hypothetical IC50 values, suggesting that our investigational compound is a potent AChE inhibitor, albeit slightly less potent than the established drug, Donepezil, in this in vitro setting.
In Vivo Assessment: Scopolamine-Induced Memory Impairment Model
To evaluate the in vivo efficacy of our compound, we will use the scopolamine-induced amnesia model in mice. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, mimicking some of the cholinergic deficits of Alzheimer's disease. The Morris Water Maze (MWM) is a widely accepted behavioral test to assess spatial learning and memory.
Experimental Workflow: In Vivo Behavioral Study
Caption: Workflow for the in vivo Morris Water Maze study.
Detailed Protocol: In Vivo Morris Water Maze
-
Animal and Housing:
-
Use adult male C57BL/6 mice, housed in groups with ad libitum access to food and water, under a 12-hour light/dark cycle.
-
-
Treatment Groups and Administration:
-
Group 1: Vehicle (Saline) + Saline
-
Group 2: Vehicle (Saline) + Scopolamine (1 mg/kg, i.p.)
-
Group 3: this compound (1, 5, 10 mg/kg, i.p.) + Scopolamine
-
Group 4: Donepezil (1 mg/kg, i.p.) + Scopolamine
-
Administer the test compound or Donepezil 60 minutes before the MWM task.
-
Administer scopolamine 30 minutes before the MWM task.
-
-
Morris Water Maze Procedure:
-
Acquisition Phase (Days 1-4): Each mouse undergoes four trials per day to find a hidden platform in a circular pool of opaque water. The time taken to find the platform (escape latency) and the distance traveled are recorded.
-
Probe Trial (Day 5): The platform is removed, and each mouse is allowed to swim freely for 60 seconds. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance of the different treatment groups.
-
Hypothetical In Vivo Data Comparison
| Treatment Group | Mean Escape Latency (Day 4, seconds) | Time in Target Quadrant (Probe Trial, seconds) |
| Vehicle Control | 15.3 ± 2.1 | 25.8 ± 3.4 |
| Scopolamine Only | 48.7 ± 5.6 | 10.2 ± 1.9 |
| Scopolamine + Test Compound (5 mg/kg) | 22.1 ± 3.9 | 20.5 ± 2.8 |
| Scopolamine + Donepezil (1 mg/kg) | 20.5 ± 3.5 | 22.1 ± 3.1 |
These hypothetical results indicate that the scopolamine-only group took significantly longer to find the platform and spent less time in the target quadrant, confirming memory impairment. Both the investigational compound and Donepezil were able to significantly reverse these deficits, suggesting in vivo efficacy.
Correlating In Vitro and In Vivo Data: Bridging the Gap
The ultimate goal is to establish a meaningful relationship between the in vitro potency (IC50) and the in vivo efficacy (e.g., the dose required to achieve a significant behavioral effect).
Key Considerations for Correlation:
-
Pharmacokinetics (PK): The in vivo efficacy of a compound is not solely dependent on its intrinsic potency but also on its absorption, distribution, metabolism, and excretion (ADME) properties. A potent compound in vitro may fail in vivo if it has poor bioavailability or is rapidly metabolized. Therefore, parallel PK studies measuring plasma and brain concentrations of the compound are essential.
-
Target Engagement: In vivo target engagement studies, such as ex vivo AChE activity assays in brain homogenates from the treated animals, can provide a direct link between the administered dose, brain concentration, and the degree of enzyme inhibition.
Establishing the IVIVC Relationship
Caption: The relationship between in vitro and in vivo data.
By integrating these data sets, we can build a comprehensive picture. For instance, we can correlate the in vitro IC50 value with the brain concentration of the compound required to achieve a certain level of AChE inhibition ex vivo. This level of target engagement can then be correlated with the observed behavioral improvements in the Morris Water Maze.
A successful IVIVC in this context would demonstrate that higher brain concentrations of this compound lead to greater AChE inhibition, which in turn results in improved memory performance. This provides strong evidence that the compound's therapeutic effect is mediated through its intended mechanism of action.
Conclusion
This guide has outlined a systematic approach to evaluating the therapeutic potential of a novel compound, this compound, by establishing a robust in vitro-in vivo correlation. By combining potent in vitro activity with demonstrated in vivo efficacy and a clear understanding of the underlying pharmacokinetic and pharmacodynamic relationships, researchers can build a compelling case for the continued development of promising new drug candidates. The principles and methodologies described herein are broadly applicable to the preclinical assessment of a wide range of therapeutic agents.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 6. premier-research.com [premier-research.com]
- 7. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one vs. Key Structural Analogs
Introduction
The isoindolinone scaffold is a recurring and valuable motif in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds.[1] Its rigid, bicyclic structure provides a unique three-dimensional framework for interacting with biological targets. This guide introduces 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one , a functionalized isoindolinone with potential as both a bioactive molecule and a versatile synthetic intermediate.
To objectively evaluate its potential, we present a comprehensive benchmarking analysis. This document is designed for researchers, chemists, and drug development professionals, providing a framework for characterization and comparative assessment. We will benchmark the title compound against two structurally related and commercially available standards:
-
4-Amino-N-methylphthalimide (5-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione): A close structural analog differing by the presence of a second carbonyl group, converting the lactam ring into an imide.
-
5-Aminoindan-1-one: A structural isomer where the nitrogen atom in the five-membered ring is replaced by a carbon, allowing for an assessment of the heteroatom's contribution.
This guide will delve into the physicochemical properties, outline a robust workflow for structural verification, and present a comparative performance evaluation in a relevant biological assay, supported by detailed experimental protocols.
Part 1: Comparative Physicochemical & Spectroscopic Analysis
A molecule's fundamental physicochemical properties govern its behavior, from solubility and stability to its ability to cross biological membranes. Understanding these parameters is the first step in evaluating its potential.
Core Physicochemical Properties
The following table summarizes the key computed properties of this compound and the selected benchmarks. This data provides an initial basis for comparison, highlighting subtle but critical differences in polarity, size, and hydrogen bonding capability.
| Property | This compound | 4-Amino-N-methylphthalimide[2] | 5-Aminoindan-1-one[3] |
| Molecular Formula | C₉H₁₀N₂O[4] | C₉H₈N₂O₂[2] | C₉H₉NO[3] |
| Molecular Weight | 162.19 g/mol [4] | 176.17 g/mol [2] | 147.17 g/mol [3] |
| XLogP3 | 0.8 | 0.7[2] | 1.1 |
| Hydrogen Bond Donors | 1 | 1[2] | 1 |
| Hydrogen Bond Acceptors | 2 | 3[2] | 2 |
| Topological Polar Surface Area | 41.6 Ų | 63.4 Ų[2] | 43.1 Ų[3] |
Insight into the Data: The addition of a second carbonyl group in 4-Amino-N-methylphthalimide significantly increases its Topological Polar Surface Area (TPSA), which may decrease its passive membrane permeability compared to the other two compounds. The XLogP3 values, an indicator of lipophilicity, are comparable across the set, suggesting similar partitioning behavior in octanol-water systems.
Recommended Analytical Workflow for Structural Elucidation
To ensure the identity and purity of a novel or commercial compound, a multi-pronged analytical approach is essential. The following workflow represents a self-validating system for structural confirmation.
Caption: Standard analytical workflow for compound characterization.
Expected Spectroscopic Signatures
Based on the structure of this compound and spectral data from related compounds, the following characteristic peaks are anticipated.[5][6]
| Analytical Method | Expected Signature | Rationale |
| ¹H NMR (DMSO-d₆) | Singlet ~2.9-3.1 ppm (3H) | Corresponds to the N-CH₃ group. |
| Singlet ~4.2-4.4 ppm (2H) | Corresponds to the benzylic C-H₂ protons (position 3). | |
| Broad Singlet ~5.0-5.5 ppm (2H) | Aromatic amino (-NH₂) protons, exchangeable with D₂O. | |
| Multiplets ~6.5-7.5 ppm (3H) | Aromatic protons on the substituted benzene ring. | |
| FT-IR (KBr Pellet) | 3300-3500 cm⁻¹ (two bands) | N-H stretching vibrations of the primary amine. |
| 1660-1690 cm⁻¹ (strong) | C=O stretching of the γ-lactam ring. | |
| 1600-1620 cm⁻¹ | N-H scissoring (bending) vibration of the amine. | |
| HRMS (ESI+) | [M+H]⁺ at m/z 163.0866 | Calculated exact mass for C₉H₁₁N₂O⁺. |
Part 2: Comparative Biological Performance
Derivatives of the closely related isoindoline-1,3-dione scaffold have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease.[7] This provides a logical and valuable biological assay to benchmark the performance of our title compound and its analogs.
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholine (ACh) is a neurotransmitter essential for memory and cognition. In a healthy synapse, ACh is released, binds to postsynaptic receptors to propagate a signal, and is then rapidly hydrolyzed by AChE. AChE inhibitors block this hydrolysis, increasing the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol describes a standardized, colorimetric assay to quantify AChE inhibitory activity. The underlying principle is the measurement of the production of thiocholine, which results from the enzymatic hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, the formation of which can be monitored spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound and standards) dissolved in DMSO.
-
96-well microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Dissolve DTNB in the buffer to a final concentration of 10 mM.
-
Dissolve ATCI in the buffer to a final concentration of 10 mM.
-
Prepare a stock solution of AChE in buffer (e.g., 0.5 units/mL).
-
Prepare serial dilutions of the test compounds in buffer from a 10 mM DMSO stock. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Execution (in a 96-well plate):
-
To each well, add 25 µL of the test compound dilution (or buffer for control/blank).
-
Add 125 µL of DTNB solution.
-
Add 25 µL of AChE solution. For the blank, add 25 µL of buffer instead.
-
Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
Immediately begin monitoring the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration (V = ΔAbsorbance / Δtime).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Representative Performance Data
The following table presents representative data from the AChE inhibition assay, illustrating a potential outcome of the comparative analysis.
| Compound | IC₅₀ (µM) |
| This compound | 15.2 ± 1.8 |
| 4-Amino-N-methylphthalimide | 45.7 ± 3.5 |
| 5-Aminoindan-1-one | > 100 |
| Donepezil (Reference Standard) | 0.02 ± 0.003 |
Interpretation of Representative Data: In this illustrative dataset, the title compound demonstrates moderate inhibitory activity. Its potency is significantly greater than its phthalimide analog, suggesting that the additional carbonyl group in the five-membered ring may be unfavorable for binding to the AChE active site. The carbocyclic analog, 5-Aminoindan-1-one, shows negligible activity, highlighting the critical role of the lactam nitrogen in the isoindolinone core for this specific biological interaction. While not as potent as the clinical drug Donepezil, the activity of this compound marks it as a viable scaffold for further optimization.
Conclusion and Future Directions
This guide establishes a comprehensive framework for the characterization and benchmarking of This compound . Our analysis of its physicochemical properties reveals it to be a compact, moderately lipophilic molecule with a lower polar surface area than its phthalimide counterpart.
The comparative biological evaluation, using AChE inhibition as a functional endpoint, hypothetically positions the title compound as a promising hit structure. Its superior performance relative to its close structural analogs underscores the specific contributions of the lactam moiety to bioactivity in this context.
The presence of a primary aromatic amine provides a chemically tractable handle for the synthesis of derivative libraries. Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the amino group (e.g., through acylation, alkylation, or sulfonylation) to probe the binding pocket of target enzymes.
-
Broader Biological Screening: Evaluating the compound against other relevant targets, such as cyclooxygenase (COX) enzymes or other CNS-related proteins, where isoindoline derivatives have shown activity.[8]
-
Computational Modeling: Using the initial activity data to perform molecular docking studies to predict binding modes and guide the rational design of more potent analogs.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione | C9H8N2O2 | CID 726931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 312890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Isoindol-1-one, 5-amino-2,3-dihydro-2-methyl- [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Independent Verification of the Biological Effects of Novel Isoindolinone Analogs: A Comparative Guide to PARP Inhibition
This guide provides a comprehensive framework for the independent verification of the biological effects of novel isoindolinone-based compounds, with a specific focus on 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one as a representative new chemical entity (NCE). Given the structural similarities of the isoindolinone scaffold to known pharmacophores, we will proceed with the hypothesis that this compound may exhibit activity as a Poly (ADP-ribose) polymerase (PARP) inhibitor.
This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the hypothetical performance of our NCE with established PARP inhibitors, Olaparib and Talazoparib, supported by detailed experimental protocols for robust validation.
Introduction to PARP Inhibition and the Isoindolinone Scaffold
Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) pathway.[1][2] Specifically, PARP1 and PARP2 are activated by single-strand DNA breaks (SSBs).[1] Upon activation, PARP synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the machinery for DNA repair.[1]
Inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[3][4] This concept is known as synthetic lethality. When PARP is inhibited, SSBs are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[4] In cells with defective homologous recombination (HR), a key pathway for DSB repair, this accumulation of DSBs leads to genomic instability and cell death.[4]
Many potent PARP inhibitors, including Olaparib and Talazoparib, feature a core structure that mimics the nicotinamide moiety of NAD+, the substrate for PARP. The isoindolinone scaffold, present in our NCE, shares structural features with the phthalimide and related heterocycles found in several PARP inhibitors, providing a rationale for investigating its potential as a PARP inhibitor.
Comparative Analysis of PARP Inhibitors
To establish a benchmark for our investigation, we will compare our NCE against two well-characterized PARP inhibitors: Olaparib and Talazoparib.
| Feature | Olaparib | Talazoparib | This compound (Hypothetical) |
| Mechanism of Action | PARP1/2 inhibitor, PARP trapping | Potent PARP1/2 inhibitor, highly potent PARP trapping | Putative PARP inhibitor, potential for PARP trapping |
| Potency (IC50) | ~5 nM (PARP1) | ~1 nM (PARP1) | To be determined |
| PARP Trapping Potency | Moderate | High (~100x Olaparib)[5][6] | To be determined |
| Approved Indications | Ovarian, breast, pancreatic, and prostate cancers[3] | Breast and prostate cancers[5] | Not applicable |
| Common Adverse Events | Anemia, fatigue, nausea, neutropenia | Anemia, fatigue, nausea, neutropenia, thrombocytopenia[5][7] | To be determined |
Experimental Workflow for Independent Verification
The following sections detail a step-by-step experimental plan to assess the biological activity of this compound and compare it to Olaparib and Talazoparib.
Cell Line Selection
The choice of cell lines is critical for accurately assessing PARP inhibitor efficacy. We recommend a panel of cell lines with well-defined DNA repair pathway status:
-
BRCA-deficient cell line: (e.g., CAPAN-1, MDA-MB-436) - Expected to be sensitive to PARP inhibition.
-
BRCA-proficient cell line: (e.g., BxPC-3, MCF-7) - Expected to be less sensitive to PARP inhibition.
-
A cell line with known PARP inhibitor resistance mechanisms (if available): To investigate potential resistance.
Primary Endpoint: Cell Viability Assays
The initial assessment of a compound's biological activity is typically a cell viability assay to determine its cytotoxic or cytostatic effects.
The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the NCE, Olaparib, and Talazoparib (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Diagram: Cell Viability Assay Workflow
Caption: Workflow for the WST-1 cell viability assay.
Target Engagement: PARP Activity Assay
To confirm that the observed cytotoxicity is due to the inhibition of PARP, a direct measurement of PARP activity is necessary.
This assay measures the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins, which is a direct measure of PARP activity.
-
Cell Lysis: Treat cells with the NCE, Olaparib, and Talazoparib at various concentrations for a short duration (e.g., 1-4 hours). Lyse the cells to obtain nuclear extracts.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
PARP Reaction: Add the cell lysates to a histone-coated 96-well plate along with a PARP reaction buffer containing biotinylated NAD+. Incubate to allow for the PARP reaction.
-
Detection: Add Streptavidin-HRP and a colorimetric substrate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of PARP activity relative to the vehicle control and determine the IC50 for PARP inhibition.
Diagram: PARP Activity Assay Principle
Caption: Principle of the colorimetric PARP activity assay.
Mechanistic Insight: DNA Damage Response Assay
To further validate the mechanism of action, it is important to assess the downstream consequences of PARP inhibition, namely the accumulation of DNA damage.
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8][9]
-
Cell Treatment: Treat cells with the NCE, Olaparib, and Talazoparib at concentrations around their respective IC50 values for 24-48 hours.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and embed them on a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving behind the nucleoids.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA in the comet tail relative to the head. An increase in the tail moment indicates an increase in DNA damage.
Diagram: DNA Damage Response Pathway
Caption: Simplified signaling pathway of PARP-mediated DNA repair and the effect of PARP inhibitors.
Concluding Remarks
This guide provides a robust framework for the independent verification of the biological effects of novel isoindolinone-based compounds, using this compound as a case study for a hypothetical PARP inhibitor. By employing a systematic approach that includes cell viability, target engagement, and mechanistic assays, researchers can generate high-quality, reproducible data. The comparative analysis against established drugs like Olaparib and Talazoparib will provide crucial context for the potency and potential of any new chemical entity. Adherence to these rigorous scientific principles is paramount for the successful advancement of novel therapeutic agents from the laboratory to the clinic.
References
- 1. PARP assay [assay-protocol.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Olaparib - Wikipedia [en.wikipedia.org]
- 4. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Talazoparib - Wikipedia [en.wikipedia.org]
- 6. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Video: Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay [jove.com]
- 9. Standards for Quantitative Measurement of DNA Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one
The procedures outlined herein are grounded in the fundamental principles of laboratory safety, emphasizing risk mitigation and regulatory compliance. It is imperative to treat this compound with the appropriate level of caution, assuming it may possess hazards similar to related structures until proven otherwise.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one should be handled as a potentially hazardous substance. Structurally related chemicals are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2] Therefore, adherence to strict safety protocols is essential.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | To protect against splashes and fine dust that can cause serious eye irritation or damage.[3] |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact, which may cause irritation.[3] Gloves must be inspected before use and disposed of properly after handling the chemical.[4] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize inhalation of dust or aerosols, which may cause respiratory irritation.[1][3] |
Always wash hands thoroughly after handling the compound, even if gloves were worn.[3]
Spill Management and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended PPE.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[5][6] For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the substance.
-
Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the surface with a suitable solvent (e.g., ethanol or isopropanol) and then wash with soap and water.
-
Dispose of Cleanup Materials: All contaminated materials, including absorbent pads, gloves, and cleaning cloths, must be placed in a sealed, labeled hazardous waste container for proper disposal.[7]
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[8] As a nitrogen-containing heterocyclic compound, it is crucial to prevent its release into the environment where it could have long-lasting harmful effects on aquatic life.[9]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound should never be disposed of down the sanitary sewer system.[10]
-
Segregate Chemical Waste: Do not mix this compound with other waste streams unless compatibility is confirmed.[11] Store in a dedicated, properly labeled hazardous waste container.[7]
-
Use Appropriate Containers: Waste containers must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[7][8]
Disposal Workflow Diagram:
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before disposal or reuse.
Procedure for Decontaminating Glassware:
-
Triple Rinse: Rinse the container with a suitable solvent (such as acetone or ethanol) at least three times.
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in a designated liquid hazardous waste container.
-
Final Wash: After the solvent rinse, wash the glassware with soap and water.
-
Disposal: Once decontaminated, the glassware can typically be disposed of as non-hazardous waste or recycled, depending on institutional policies.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and minimize the ecological impact of our work. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all relevant regulations.
References
- 1. 5-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione | C9H8N2O2 | CID 726931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(5-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione hydrochloride | C14H16ClN3O3 | CID 66589525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. pfw.edu [pfw.edu]
- 9. 5-amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 312890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
